(2-(1H-indol-2-yl)phenyl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
88207-35-6 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[2-(1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H13NO/c17-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)16-15/h1-9,16-17H,10H2 |
InChI Key |
YGAZTIQYTHIDSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3CO |
Origin of Product |
United States |
Foundational & Exploratory
(2-(1H-indol-2-yl)phenyl)methanol IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-(1H-indol-2-yl)phenyl)methanol, a member of the 2-arylindole class of compounds. This class is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity, making it a promising scaffold for drug development.[1] This document details the compound's nomenclature, structure, synthesis, and known physicochemical properties, and explores the broader biological activities associated with its structural class.
IUPAC Name and Chemical Structure
-
IUPAC Name: this compound
-
Synonyms: 2-(2-(Hydroxymethyl)phenyl)-1H-indole
-
Parent Compound: The core structure is a 2-arylindole, where a phenyl group is attached to the C2 position of the indole ring.
Chemical Structure:
The structure consists of an indole ring system linked at its 2-position to a phenyl ring. The phenyl ring is substituted at the ortho-position (position 2) with a hydroxymethyl (-CH₂OH) group.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not widely published, the properties can be predicted based on its structure and data from closely related analogs. The table below summarizes key computed properties and provides experimental data for a precursor molecule, highlighting the expected analytical characteristics.
| Property | Value for this compound (Predicted/Computed) | Value for --INVALID-LINK--methanone (Experimental Analog) |
| Molecular Formula | C₁₅H₁₃NO | C₂₁H₁₅NO |
| Molecular Weight | 223.27 g/mol | 297.35 g/mol |
| Melting Point | Not available | 110 °C[2] |
| IR (KBr, cm⁻¹) | Expected: ~3400 (O-H), ~3300 (N-H), ~1450 (C=C, aromatic) | 3313 (N-H), 1669 (C=O)[2] |
| ¹H NMR (CDCl₃, δ ppm) | Expected: Singlet for CH₂, multiplet for aromatic protons, broad singlet for NH | 6.4-7.7 (m, 13H, Aromatic), 10.9 (s, 1H, indole-NH)[2] |
| Mass Spec (m/z) | Expected: [M]+ at ~223 | 298.19 (M+H)⁺[3] |
Synthesis and Experimental Protocols
The most direct synthetic route to this compound is through the chemical reduction of its corresponding ketone precursor, (2-(1H-indol-2-yl)phenyl)methanone. This ketone can be synthesized via methods such as the Fischer indole synthesis.
The logical flow for the synthesis involves two main stages: the formation of the 2-arylindole core to create the ketone intermediate, followed by the reduction of the carbonyl group to the primary alcohol.
Caption: General two-stage synthesis workflow for this compound.
This protocol describes the reduction of (2-(1H-indol-2-yl)phenyl)methanone to the target alcohol.
Materials:
-
(2-(1H-indol-2-yl)phenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve (2-(1H-indol-2-yl)phenyl)methanone (1.0 eq) in anhydrous methanol in a round-bottom flask at room temperature with stirring.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (DCM) and water to the residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Biological Activity and Drug Development Context
While specific biological data for this compound is limited in publicly accessible literature, the 2-arylindole scaffold is a cornerstone in drug discovery.[1] Derivatives of this class have demonstrated a wide range of pharmacological activities.[4]
Established Activities of 2-Arylindole Derivatives:
-
Anticancer: Many 2-arylindoles act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division.[5]
-
Anti-inflammatory: The indole nucleus is present in classic NSAIDs like indomethacin.[6] Newer derivatives have shown potent anti-inflammatory effects, including selective COX-2 inhibition.[4][6]
-
Antimicrobial: Various substituted indoles exhibit significant antibacterial and antifungal properties.[1][7]
-
Antiviral and Antiprotozoal: The scaffold has been explored for activity against various viruses and parasites.[1]
The introduction of a hydroxymethylphenyl group at the C2 position, as in the title compound, provides a key functional group for further chemical modification, enabling the synthesis of diverse libraries for screening against various biological targets.
Given the known activities of related compounds, this compound could potentially be developed into inhibitors of pathways relevant to cancer and inflammation. For example, tubulin inhibitors lead to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action for 2-arylindoles as anticancer agents.
Conclusion
This compound is a valuable chemical entity within the pharmacologically significant 2-arylindole class. Its synthesis is straightforward from its ketone precursor, and its structure provides a versatile platform for further derivatization. While direct biological data is scarce, the extensive research on related compounds suggests high potential for its derivatives in developing novel therapeutics, particularly in oncology and inflammatory diseases. This guide provides the foundational chemical knowledge and context necessary for researchers and drug development professionals to explore the potential of this and related molecules.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of biological activity of some novel indoles [wisdomlib.org]
CAS number for (2-(1H-indol-2-yl)phenyl)methanol
An In-depth Technical Guide on (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific has not been publicly documented, suggesting it may be a novel compound. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds and the known biological activities of the 2-phenylindole scaffold.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] The 2-phenylindole moiety, in particular, is a recognized "privileged structure" in drug discovery, known to interact with various biological targets.[4] Derivatives of 2-phenylindole have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5] This technical guide focuses on the hypothetical compound this compound, providing a detailed exploration of its potential synthesis, physicochemical properties, and pharmacological profile based on the extensive research conducted on structurally related molecules.
Physicochemical Properties (Predicted)
While experimental data for this compound is unavailable, its physicochemical properties can be predicted based on its chemical structure. These predictions are valuable for understanding its potential behavior in biological systems and for the design of future studies.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethanol, and DMSO.[5] |
| LogP (Octanol/Water) | Estimated to be in the range of 2.5 - 3.5 |
Proposed Synthetic Routes
The synthesis of this compound can be approached through several established methods for constructing the 2-arylindole core. Two plausible and versatile synthetic strategies are the Fischer indole synthesis and a palladium-catalyzed cross-coupling reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles from an arylhydrazine and a ketone or aldehyde.[6][7]
Experimental Protocol:
-
Synthesis of 2'-Aminoacetophenone: This starting material can be synthesized from 2-aminobenzonitrile via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.
-
Diazotization and Reduction: The 2'-aminoacetophenone is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. The resulting diazonium salt is then reduced in situ with a reducing agent like tin(II) chloride to yield (2-acetylphenyl)hydrazine.
-
Condensation and Cyclization: The (2-acetylphenyl)hydrazine is condensed with a suitable ketone, in this case, a protected form of 2-hydroxyacetophenone (e.g., 2-(methoxymethoxy)acetophenone), in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid).[6] The reaction mixture is heated to induce cyclization and formation of the indole ring.
-
Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., acidic hydrolysis for a methoxymethyl ether) to yield the final product, this compound.
Caption: Proposed Fischer Indole Synthesis Workflow.
Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a modern and highly versatile approach to forming carbon-carbon bonds.[8][9][10][11]
Experimental Protocol:
-
Synthesis of 2-Bromoindole: Indole can be selectively brominated at the 2-position using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The indole nitrogen should be protected, for instance with a tosyl or Boc group, to direct the bromination and prevent side reactions.
-
Synthesis of (2-(Hydroxymethyl)phenyl)boronic Acid: This can be prepared from 2-bromobenzyl alcohol by protection of the alcohol, followed by lithium-halogen exchange and reaction with a trialkyl borate, and subsequent deprotection.
-
Suzuki-Miyaura Coupling: The protected 2-bromoindole is coupled with (2-(hydroxymethyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).[9][12][13]
-
Deprotection: The protecting group on the indole nitrogen is removed to afford the final product.
Caption: Proposed Suzuki Coupling Synthetic Workflow.
Potential Biological Activities and Signaling Pathways
The pharmacological profile of this compound can be inferred from the extensive research on 2-phenylindole derivatives. These compounds are known to exhibit a range of biological activities.[4][14]
| Biological Activity | Potential Mechanism of Action |
| Anticancer | Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[5] Induction of apoptosis through DNA intercalation and inhibition of topoisomerase enzymes.[5] Some indole derivatives have shown activity against drug-resistant cancer cells.[15][16][17] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines such as NO, IL-6, and TNF-α.[18][19][20][21][22] Potential inhibition of cyclooxygenase (COX) enzymes.[22] |
| Antimicrobial | 2-Phenylindole derivatives have shown activity against various bacterial strains.[5] |
| Antiviral | Some 2-phenylindoles have demonstrated antiviral activity, for instance, against the Hepatitis B virus (HBV) by inhibiting viral replication.[5] |
Potential Signaling Pathways in Cancer
Based on the known mechanisms of 2-phenylindole derivatives, this compound could potentially exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential Signaling Pathways Modulated by the Compound.
Logical Framework for Drug Development
The development of a novel compound like this compound into a therapeutic agent would follow a structured drug discovery and development pipeline.
Caption: Logical Drug Development Workflow.
Conclusion
While this compound remains a hypothetical compound in the absence of published data, its structural features strongly suggest a promising pharmacological profile. Drawing parallels with the well-established bioactivities of 2-phenylindoles, it is plausible that this molecule could exhibit potent anticancer, anti-inflammatory, and antimicrobial properties. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for its synthesis and future investigation. Further research into this and similar derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Biological and Pharmacological Potentials of Indole-based Het...: Ingenta Connect [ingentaconnect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of 2-aryl-2-(3-indolyl)acetohydroxamates against drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. tandfonline.com [tandfonline.com]
Unveiling the Biological Potential of (2-(1H-indol-2-yl)phenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, (2-(1H-indol-2-yl)phenyl)methanol and its analogs represent a class of compounds with significant therapeutic promise. This technical guide provides a comprehensive overview of the biological activities of these molecules, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, and compounds structurally related to this compound are no exception. Their mechanisms of action are diverse, often involving the modulation of critical cellular signaling pathways implicated in cancer progression.
A significant body of research points to the ability of 2-arylindoles to inhibit cell proliferation and induce apoptosis in various cancer cell lines. While specific cytotoxic data for this compound is not extensively reported in publicly available literature, studies on closely related 2-phenylindole derivatives provide valuable insights into its potential efficacy. For instance, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have demonstrated anti-hepatitis C virus activity, with EC50 values in the micromolar range.[1] One particular derivative exhibited an EC50 of 12.4 µM against genotype 1b and 8.7 µM against genotype 2a replicons, with a cell cytotoxicity (CC50) of 109.9 µM.[1] Another study on (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives, which share structural similarities, reported significant cytotoxic activity against MDA-MB-231 and 4T1 breast cancer cells with IC50 values of 3.26 ± 0.24 μM and 5.96 ± 0.67 μM, respectively.[2]
The anticancer effects of many indole compounds are attributed to their interaction with key signaling pathways. One of the most critical pathways is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation, immunity, and cancer. The inhibition of NF-κB is a key mechanism by which some indole derivatives exert their anti-inflammatory and anticancer effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The indole scaffold is also a privileged structure in the development of new antimicrobial agents. Derivatives of indole have shown activity against a broad spectrum of bacteria and fungi.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.
Materials:
-
Petri dishes with a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Bacterial or fungal strains of interest
-
Sterile cork borer or pipette tips
-
This compound or its derivatives dissolved in a suitable solvent
-
Positive control (a known antibiotic or antifungal agent)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Indole derivatives have been extensively investigated for their anti-inflammatory properties.
The anti-inflammatory effects of indole compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. As mentioned earlier, the NF-κB pathway is a critical target. Inhibition of this pathway leads to the downregulation of various pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While specific IC50 values for this compound in anti-inflammatory assays are not widely documented, a study on the methanol extract of Peperomia dindygulensis, which contains various phytochemicals, demonstrated inhibition of nitric oxide (NO) production and the expression of iNOS, COX-2, and TNF-α in LPS-induced macrophages.[5]
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide (NO) production, an indicator of inflammation, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Logical Relationships
The biological activities of indole derivatives are underpinned by their interactions with complex cellular signaling networks. Visualizing these pathways can aid in understanding their mechanisms of action and in designing more potent and selective therapeutic agents.
NF-κB Signaling Pathway Inhibition
A key mechanism for the anticancer and anti-inflammatory effects of many indole derivatives is the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.
General Experimental Workflow for Biological Activity Screening
The process of evaluating the biological activity of a novel compound like this compound typically follows a standardized workflow.
Caption: General workflow for evaluating the biological activity of a novel compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following tables summarize representative data for structurally related indole derivatives to provide a comparative context for its potential biological activities.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Huh7/Rep-Feo1b (HCV gt 1b) | Replicon Reporter | 12.4 | [1] |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole | Huh7.5-FGR-JC1-Rluc2A (HCV gt 2a) | Replicon Reporter | 8.7 | [1] |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | MDA-MB-231 (Breast) | Cytotoxicity | 3.26 ± 0.24 | [2] |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | 4T1 (Breast) | Cytotoxicity | 5.96 ± 0.67 | [2] |
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | Assay | MIC (mg/mL) | Reference |
| 3-(2-isocyanobenzyl)-1H-indole derivative | Pseudomonas aeruginosa | Biofilm Inhibition | 0.025 (70% inhibition) | [3] |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Various Bacteria | Microdilution | 0.004 - 0.03 | [4] |
Table 3: Anti-inflammatory Activity of a Plant Extract Containing Phytochemicals
| Source | Assay | Effect | Reference |
| Peperomia dindygulensis methanol extract | Nitric Oxide Production (LPS-induced macrophages) | Inhibition | [5] |
| Peperomia dindygulensis methanol extract | iNOS, COX-2, TNF-α Expression (LPS-induced macrophages) | Inhibition | [5] |
Conclusion
This compound and its derivatives belong to a promising class of indole compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. While further research is needed to fully elucidate the specific biological profile of this compound, the data from structurally related compounds, coupled with the established importance of the indole scaffold in medicinal chemistry, strongly suggest its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further investigate this and other novel indole derivatives in the quest for new and effective therapeutic agents.
References
- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of (2-(1H-indol-2-yl)phenyl)methanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the diverse class of indole derivatives, 2-phenylindoles have garnered significant attention for their potent and varied pharmacological effects. This technical guide focuses on the potential applications of a specific, yet underexplored, member of this family: (2-(1H-indol-2-yl)phenyl)methanol. While direct research on this compound is limited, this document extrapolates from the rich chemistry and pharmacology of the 2-phenylindole class to provide a comprehensive overview of its synthetic accessibility, potential biological activities, and promising avenues for future drug discovery and development.
Synthesis of the 2-Phenylindole Scaffold
The construction of the 2-phenylindole core is most prominently achieved through the Fischer indole synthesis . This versatile and time-honored reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable ketone or aldehyde.[1][2][3]
A plausible synthetic pathway to obtain this compound would likely involve the Fischer indole synthesis utilizing 2-aminoacetophenone as the carbonyl component, followed by modification of a functional group on the phenyl ring. A logical precursor would be 2-(1H-indol-2-yl)benzaldehyde, which could then be reduced to the target alcohol.
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindoles (General)
The following is a generalized protocol for the Fischer indole synthesis, which can be adapted for the synthesis of various 2-phenylindole derivatives.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Appropriate acetophenone derivative
-
Glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)[1][2]
-
Ethanol or other suitable solvent
Procedure:
-
A mixture of the substituted phenylhydrazine hydrochloride (1 equivalent) and the acetophenone derivative (1-1.2 equivalents) is suspended in a suitable solvent such as ethanol or glacial acetic acid.
-
The mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the desired 2-phenylindole derivative.
To synthesize this compound specifically, one could envision a multi-step process starting with the Fischer indole synthesis to create a precursor like 2-(1H-indol-2-yl)benzoic acid or its corresponding aldehyde. The final step would involve the reduction of the carbonyl group to the desired hydroxymethyl functionality.
Caption: Proposed synthetic workflow for this compound.
Potential Therapeutic Applications
Based on the extensive research into 2-phenylindole derivatives, this compound is predicted to exhibit a range of valuable biological activities. The ortho-hydroxymethyl group on the phenyl ring could influence the compound's solubility, metabolic stability, and interaction with biological targets, potentially leading to a unique pharmacological profile.
Anticancer Activity
A significant body of evidence points to the potent anticancer properties of 2-phenylindoles.[4][5] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, lung, and colon.[4] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, and the modulation of key signaling pathways.[5]
The introduction of a hydroxymethyl group could potentially enhance the anticancer activity or modulate the selectivity of the parent 2-phenylindole scaffold.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-Phenylindole Derivatives | Murine Melanoma (B16F10) | Varies (µM range) | [4] |
| 2-Phenylindole Derivatives | Human Lung Cancer (A549) | Varies (µM range) | [4] |
| 2-Phenylindole Derivatives | Human Breast Cancer (MDA-MB-231) | Varies (µM range) | [4] |
| Glycosylated 2-Phenylindoles | Human Breast Cancer (MCF-7) | Varies (µM range) | [6] |
| Pyrazolinyl-Indole Derivatives | Various NCI-60 cell lines | Varies (µM range) | [7][8] |
Table 1: Representative Anticancer Activities of 2-Phenylindole Derivatives.
Caption: Hypothesized anticancer signaling pathways for the target compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 2-phenylindole derivatives have been investigated as potential anti-inflammatory agents.[9] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory response.[9] The structural similarity of some 2-phenylindoles to the non-steroidal anti-inflammatory drug (NSAID) indomethacin has driven research in this area.[9] The hydroxymethyl group in the target molecule could potentially influence its binding to COX enzymes or other inflammatory targets.
| Compound Class | In-vivo/In-vitro Model | Observed Effect | Reference |
| 3-Methyl-2-phenyl-1-substituted-indoles | Carrageenan-induced paw edema (rat) | Reduction in inflammation | [9] |
| 3-Methyl-2-phenyl-1-substituted-indoles | COX-1/COX-2 inhibition assays | Selective inhibition | [9] |
| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine | LPS-induced inflammation in macrophages | Reduction of pro-inflammatory markers | [10] |
Table 2: Anti-inflammatory Activities of Indole Derivatives.
Antimicrobial and Antioxidant Potential
The indole nucleus is also a feature of compounds with notable antimicrobial and antioxidant properties.[11] Studies on various 2-phenylindole derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[11] Furthermore, the antioxidant activity, often evaluated through radical scavenging assays, highlights another potential therapeutic application.[11] The electronic properties of substituents on the phenyl ring have been shown to influence these activities, suggesting that the hydroxymethyl group of the target compound could play a significant role.
Future Directions and Conclusion
This compound represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the extensive literature on the 2-phenylindole class of compounds, it is highly probable that this molecule possesses significant biological activity. Future research should focus on the following key areas:
-
Development of a specific and efficient synthetic route to produce this compound in sufficient quantities for biological evaluation.
-
Comprehensive in vitro screening to assess its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This should include a broad panel of cancer cell lines and microbial strains.
-
Quantitative structure-activity relationship (SAR) studies of a series of ortho-substituted 2-phenylindoles, including the hydroxymethyl derivative, to understand the impact of this functional group on biological activity.
-
Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Caption: Logical relationship of the core concepts discussed in this guide.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
The Discovery and History of Indolylmethanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indolylmethanol compounds, most notably indole-3-carbinol (I3C), have emerged from the realm of nutritional science into the forefront of pharmacognosy and drug development. Initially identified as a byproduct of glucosinolate breakdown in cruciferous vegetables, I3C and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-cancer, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of indolylmethanol compounds. It offers a comprehensive overview of their synthesis, biological mechanisms of action, and the experimental methodologies used to elucidate their effects. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of their complex interactions.
A Historical Perspective: From Cruciferous Vegetables to Cancer Chemoprevention
The journey of indolylmethanol compounds began with the observation of the health benefits associated with the consumption of cruciferous vegetables like broccoli, cabbage, and Brussels sprouts.[1] These vegetables have been a part of traditional diets for centuries, valued for their protective effects.[1] Scientific inquiry into the specific compounds responsible for these benefits gained momentum in the mid-20th century.
A pivotal moment in the history of indolylmethanol research was the groundbreaking work of Dr. Lee W. Wattenberg and his colleagues in the 1970s.[2][3][4] Their research was among the first to systematically investigate the cancer chemopreventive properties of naturally occurring compounds in the diet. In a landmark 1975 study, Wattenberg's team demonstrated that indole-3-carbinol could inhibit carcinogen-induced mammary tumors in rodents, laying the foundation for decades of research into the anti-cancer potential of this class of compounds.[2][3][4][5]
Subsequent research elucidated that indole-3-carbinol is not present as such in intact vegetables. Instead, it is formed from its precursor, glucobrassicin, a type of glucosinolate.[6] The enzymatic action of myrosinase, which is released when the plant cells are damaged (e.g., by chewing or chopping), hydrolyzes glucobrassicin to form the unstable intermediate, 3-indolylmethylisothiocyanate, which then rapidly converts to indole-3-carbinol.[6]
In the acidic environment of the stomach, indole-3-carbinol undergoes further condensation to form a variety of biologically active oligomeric products, the most studied of which is 3,3'-diindolylmethane (DIM).[7][8] Much of the in vivo activity attributed to I3C is now understood to be mediated, at least in part, by DIM and other condensation products.
Synthesis and Extraction of Indole-3-Carbinol
Chemical Synthesis
Several methods for the chemical synthesis of indole-3-carbinol have been developed, primarily starting from indole-3-carboxaldehyde. A common and efficient method involves the reduction of indole-3-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride.[9][10][11]
Table 1: Comparison of Selected Indole-3-Carbinol Synthesis Methods
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Reference |
| Indole-3-carboxaldehyde | Potassium Borohydride | Toluene/Water | - | 69.0% | [11] |
| Indole-3-carboxaldehyde | Potassium Borohydride | 99% Ethanol | 3 hours | - | [10] |
| Indole-3-carboxaldehyde | Sodium Borohydride | Alcoholic medium with glycols | - | High Purity (98.9-99.5%) | [9] |
Extraction from Natural Sources
Indole-3-carbinol can be extracted from cruciferous vegetables, though the yields are typically lower than chemical synthesis and can vary depending on the plant source and extraction method. The general process involves the hydrolysis of glucobrassicin to I3C, followed by extraction with an organic solvent.
Biological Activity and Mechanisms of Action
Indole-3-carbinol and its derivatives exert their biological effects through a multitude of signaling pathways. Their pleiotropic nature makes them a subject of intense research for the prevention and treatment of various chronic diseases, particularly cancer.
Anti-Cancer Effects
The anti-cancer properties of I3C are the most extensively studied. It has been shown to inhibit the proliferation of a wide range of cancer cell lines.
Table 2: IC50 Values of Indole-3-Carbinol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 150 | [12] |
| DU145 | Prostate Cancer | 160 | [12] |
| PC3 | Prostate Cancer | 285 | [12] |
| MCF-7 | Breast Cancer (ER+) | ~55 | [12] |
| MDA-MB-231 | Breast Cancer (ER-) | ~10 | [12] |
| HepG2 | Hepatocellular Carcinoma | ~5 | [12] |
| HCT-8 | Colon Cancer | ~10 | [12] |
| HeLa | Cervical Cancer | ~10 | [12] |
| H1299 | Lung Cancer | ~400 (for proliferation inhibition) | [13] |
The mechanisms underlying the anti-cancer effects of I3C are multifaceted and include:
-
Induction of Apoptosis: I3C and DIM can induce programmed cell death in cancer cells by modulating the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic proteins like Bax and Bim, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4][5][13] This leads to the activation of the caspase cascade, ultimately resulting in cell death.[4][5]
-
Cell Cycle Arrest: I3C can arrest the cell cycle at the G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[14] This is achieved by modulating the levels and activity of cyclin-dependent kinases (CDKs) and their inhibitors.[14]
-
Modulation of Estrogen Metabolism: I3C influences the metabolism of estrogens, shifting the balance from the more carcinogenic 16α-hydroxyestrone to the less estrogenic 2-hydroxyestrone.[9][15][16] This is a key mechanism for its potential protective effect against hormone-dependent cancers like breast cancer.
Induction of Detoxification Enzymes
I3C is a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[8][11][17][18][19] These enzymes are involved in the metabolism of a wide range of xenobiotics, including carcinogens. By enhancing the activity of these enzymes, I3C can promote the detoxification and elimination of harmful substances.
Table 3: Induction of Cytochrome P450 Enzymes by Indole-3-Carbinol
| Enzyme | System | Fold Induction | Reference |
| CYP1A2 | Human (in vivo) | Mean 4.1-fold increase | [14][16] |
| CYP1A1 | Rat Colon | ~10-fold increase at 16h | [11] |
| CYP1A1 | Human Hepatocytes (in vitro) | 44 to 93-fold (by TCDD, a potent inducer for comparison) | [1] |
| UBE2L3 (via AhR) | Human Cells (in vitro) | 3 to 4.1-fold increase | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in indolylmethanol research.
Synthesis of Indole-3-Carbinol via Reduction of Indole-3-Carboxaldehyde
Materials:
-
Indole-3-carboxaldehyde
-
Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)
-
Ethanol (99%)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for vacuum concentration (e.g., rotary evaporator)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Accurately weigh 0.2 mol of indole-3-carboxaldehyde and place it in a round-bottom flask.[10]
-
Add 200 mL of 99% ethanol to the flask and stir at room temperature until the indole-3-carboxaldehyde is dissolved.[10]
-
Carefully add 0.2 mol of potassium borohydride to the solution in portions while stirring. The reaction is exothermic, so control the rate of addition to maintain a gentle reaction.[10]
-
Continue stirring the reaction mixture at room temperature for 3 hours.[10]
-
After the reaction is complete, concentrate the mixture under reduced pressure (e.g., using a rotary evaporator at -0.8 MPa) to remove the ethanol.[10]
-
Add 500 mL of water to the concentrated residue. A solid precipitate of crude indole-3-carbinol will form.[10]
-
Collect the crude product by vacuum filtration and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
MTT Assay for Cell Viability
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Indole-3-carbinol (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[12]
-
Prepare serial dilutions of indole-3-carbinol in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of I3C to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve I3C) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Western Blot for Apoptosis-Related Proteins
Materials:
-
Cells treated with indole-3-carbinol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with I3C for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[12]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in indolylmethanol research.
Caption: Apoptosis signaling pathway induced by Indole-3-Carbinol.
Caption: Modulation of estrogen metabolism by Indole-3-Carbinol.
Caption: Experimental workflow for an MTT cell viability assay.
Conclusion and Future Directions
The discovery and subsequent investigation of indolylmethanol compounds represent a significant advancement in the field of nutritional science and cancer chemoprevention. From the initial observations of the health benefits of cruciferous vegetables to the detailed elucidation of the molecular mechanisms of action of indole-3-carbinol and its derivatives, the journey of these compounds has been one of continuous scientific discovery. The ability of I3C to modulate multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, and hormone metabolism, underscores its potential as a therapeutic and preventive agent.
Future research should continue to explore the full therapeutic potential of indolylmethanol compounds, not only in cancer but also in other chronic diseases characterized by inflammation and oxidative stress. The development of novel synthetic derivatives with improved bioavailability and efficacy is a promising avenue for drug development. Furthermore, well-designed clinical trials are essential to translate the wealth of preclinical findings into tangible benefits for human health. The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists dedicated to advancing our understanding and application of these remarkable natural compounds.
References
- 1. Mono-methylindoles induce CYP1A genes and inhibit CYP1A1 enzyme activity in human hepatocytes and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dot | Graphviz [graphviz.org]
- 4. Research on cruciferous vegetables, indole-3-carbinol, and cancer prevention: A tribute to Lee W. Wattenberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. The effect of indole-3-carbinol on the expression of CYP1A1, CYP1B1 and AhR genes and proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 10. CN102766082A - Novel method for synthesizing indole-3-carbinol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I study of indole-3-carbinol in women: tolerability and effects [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I Study of Indole-3-Carbinol in Women: Tolerability and Effects | Cancer Epidemiology, Biomarkers & Prevention | American Association for Cancer Research [aacrjournals.org]
- 17. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Indole-3-carbinol modulation of hepatic monooxygenases CYP1A1, CYP1A2 and FMO1 in guinea pig, mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (1H-indol-2-yl)methanol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Spectroscopic Data
This section summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol. The data is presented in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for (1H-indol-2-yl)methanol are presented below.
Table 1: ¹H NMR Spectroscopic Data for (1H-indol-2-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.57 | br. s. | - | N-H |
| 7.20 | d | 8.0 | Ar-H |
| 7.03 | t | 8.0 | Ar-H |
| 6.65 | d | 8.0 | Ar-H |
| 6.40 | d | 4.0 | Ar-H |
| 4.84 | d | 4.0 | -CH₂- |
| 3.97 | s | - | O-H |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for (1H-indol-2-yl)methanol
| Chemical Shift (δ) ppm | Assignment |
| 138.0 | C |
| 136.2 | C |
| 128.6 | C |
| 121.5 | CH |
| 120.3 | CH |
| 119.9 | CH |
| 110.8 | CH |
| 101.4 | CH |
| 57.9 | CH₂ |
Solvent and frequency not specified in the available data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (1H-indol-2-yl)methanol shows characteristic absorption bands corresponding to the O-H, N-H, C-H, and C=C bonds. While a specific spectrum with peak values is not available, commercial suppliers confirm that the infrared spectrum of their product conforms to the expected structure[2]. A general representation of the expected IR absorbances is provided below.
Table 3: General IR Absorption Data for (1H-indol-2-yl)methanol
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretch (alcohol) |
| ~3300 | N-H stretch (indole) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of (1H-indol-2-yl)methanol is 147.17 g/mol [3]. A GC-MS analysis of this compound is available, indicating its amenability to this analytical technique[3].
Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol [3] |
Experimental Protocols
This section outlines a general procedure for the synthesis of (1H-indol-2-yl)methanol, which is a valuable precursor for various indole derivatives[4].
Synthesis of (1H-indol-2-yl)methanol via Reduction of Indole-2-carboxylate
A common and effective method for the synthesis of (1H-indol-2-yl)methanol is the reduction of an indole-2-carboxylate ester, such as ethyl indole-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[1].
Experimental Procedure:
-
In a two-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.
-
A solution of the corresponding indole-2-carboxylate ester (1 equivalent) in anhydrous THF is added dropwise to the cooled suspension of LiAlH₄.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled back to 0 °C and cautiously quenched by the sequential addition of water, a 20% aqueous solution of potassium hydroxide, and then again water.
-
The resulting mixture is stirred for 10 minutes and then filtered through a Büchner funnel.
-
The collected solids are washed with hot THF.
-
The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate solvent system (e.g., 5:1 v/v) to yield pure (1H-indol-2-yl)methanol as a solid[1].
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of (1H-indol-2-yl)methanol.
References
solubility and stability of (2-(1H-indol-2-yl)phenyl)methanol in common solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(1H-indol-2-yl)phenyl)methanol is a heterocyclic compound featuring an indole nucleus linked to a phenylmethanol group. The indole moiety is a prominent scaffold in numerous biologically active compounds and approved pharmaceuticals, recognized for its ability to interact with various biological targets.[1][2] The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This document provides a technical overview of the predicted solubility of this compound in common laboratory solvents and outlines a comprehensive strategy for evaluating its chemical stability under stress conditions.
Predicted Solubility Profile
The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and molecular weight. The indole nucleus in this compound contributes to its hydrophobic character, while the hydroxyl and the N-H group of the indole ring can participate in hydrogen bonding. Based on the known solubility of indole and related derivatives, a predicted solubility profile in common solvents at ambient temperature is presented in Table 1.[3][4][5] Indole itself is sparingly soluble in water but shows good solubility in organic solvents.[3]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility Category | Rationale |
| Water | Polar Protic | Sparingly Soluble | The large hydrophobic surface area of the indole and phenyl rings limits aqueous solubility. |
| Methanol | Polar Protic | Soluble | The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interaction with the polar solvent. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to solubilize the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | The ester functionality and moderate polarity can accommodate the compound's structure. |
| Dichloromethane (DCM) | Nonpolar | Soluble | The nonpolar nature of DCM is well-suited for the hydrophobic regions of the molecule. |
| Hexane | Nonpolar | Poorly Soluble | The polarity from the hydroxyl and indole N-H groups is likely too high for significant solubility in a nonpolar alkane. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]
3.1 Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (as listed in Table 1)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[7]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[7]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[9][10] These studies expose the compound to conditions more severe than those used for accelerated stability testing.[9] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[11]
Table 2: Hypothetical Forced Degradation Study of this compound
| Stress Condition | Reagent/Parameters | Duration | Predicted Degradation (%) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | 5 - 15% | Potential for reactions involving the indole ring or the benzylic alcohol. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | < 5% | Indole ring is generally stable to base; the alcohol is also stable. |
| Oxidation | 3% H₂O₂ at room temp. | 12 hours | 10 - 20% | Oxidation of the indole ring or the benzylic alcohol. |
| Thermal | 80 °C (solid state) | 48 hours | < 5% | Expected to be relatively stable to dry heat. |
| Photostability | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | As per ICH Q1B | 5 - 10% | The indole nucleus is known to be susceptible to photolytic degradation.[9] |
Experimental Protocol for Forced Degradation Studies
A systematic approach is required to evaluate the stability of this compound under various stress conditions.[12][13]
5.1 Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and identification of degradation products.
5.2 General Procedure
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat the solution at 60 °C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat the solution at 60 °C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80 °C. Also, subject a solution of the compound to the same temperature.
-
Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines.[9]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity and Identification: Use a PDA detector to assess peak purity. If significant degradation is observed, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity.
Caption: Workflow for Solubility and Stability Studies.
Potential Biological Signaling Pathway
Indole-containing compounds are known to modulate various signaling pathways, including those involved in cancer and inflammation.[14][15] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: Hypothetical Inhibition of the PI3K/Akt Pathway.
Conclusion
This technical guide provides a predictive overview of the solubility and a framework for assessing the stability of this compound. While the provided data is based on well-established principles and information from related structures, it is imperative that these properties are confirmed through rigorous experimental evaluation. The detailed protocols for solubility determination and forced degradation studies serve as a comprehensive starting point for researchers and drug development professionals to characterize this promising indole derivative. Understanding these fundamental physicochemical properties is a critical step in the journey of developing a new chemical entity into a safe and effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
Methodological & Application
Application Note: A Proposed Two-Step Synthesis of (2-(1H-indol-2-yl)phenyl)methanol
Abstract
This document outlines a detailed, two-step protocol for the synthesis of (2-(1H-indol-2-yl)phenyl)methanol, a novel indolyl alcohol with potential applications in medicinal chemistry and drug development. The proposed synthesis leverages the well-established Fischer indole synthesis to construct the core indole scaffold, followed by a selective reduction of a ketone intermediate. This protocol provides a practical and efficient pathway to this target molecule, starting from commercially available materials.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Substitution at the 2-position of the indole ring with functionalized aryl groups can lead to compounds with diverse biological activities. This compound represents a target molecule of interest, combining the indole core with a benzylic alcohol moiety that can serve as a handle for further functionalization or act as a key pharmacophoric feature. This application note details a proposed synthetic route, providing experimental procedures, expected analytical data, and a clear workflow for its preparation in a laboratory setting.
Synthetic Strategy
The synthesis is designed as a two-step sequence:
-
Step 1: Fischer Indole Synthesis. The synthesis of the key intermediate, (2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2), is achieved via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of commercially available 1-(2-benzoylphenyl)ethanone (1) and phenylhydrazine.
-
Step 2: Ketone Reduction. The carbonyl group of the intermediate ketone (2) is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent to yield the final product, This compound (3).
Experimental Protocols
Step 1: Synthesis of (2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2)
This procedure is adapted from established Fischer indole synthesis protocols, particularly those for analogous 2-aroylindoles.[1][2]
Materials:
-
1-(2-benzoylphenyl)ethanone (1) (CAS: 18019-57-3)
-
Phenylhydrazine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Xylene (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(2-benzoylphenyl)ethanone (1) (1.0 eq) in ethanol (10 mL per 1 g of ketone), add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 3-4 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure to obtain the crude phenylhydrazone.
-
To the crude hydrazone, add anhydrous xylene (20 mL per 1 g of starting ketone) and anhydrous zinc chloride (2.5 eq).
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water (50 mL).
-
Digest the mixture on a water bath for 30 minutes to dissolve the inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2) as a solid.
Step 2: Synthesis of this compound (3)
This procedure follows standard protocols for the reduction of ketones using sodium borohydride.[3][4][5][6]
Materials:
-
(2-(1H-indol-2-yl)phenyl)(phenyl)methanone (2)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone intermediate (2) (1.0 eq) in methanol (20 mL per 1 g of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (10 mL) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield This compound (3) as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Catalyst / Reductant | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Fischer Indole Synthesis | 1-(2-benzoylphenyl)ethanone, Phenylhydrazine | ZnCl₂ | Xylene | 140 | 4-6 | 45-55* |
| 2 | Ketone Reduction | (2-(1H-indol-2-yl)phenyl)(phenyl)methanone | NaBH₄ | Methanol | 0 to RT | 2-3 | >90** |
*Yield estimated based on the synthesis of the analogous --INVALID-LINK--methanone.[1] **Yield estimated based on typical NaBH₄ reductions of aromatic ketones.
Table 2: Expected Analytical and Spectroscopic Data
| Compound | Formula | MW ( g/mol ) | Appearance | Expected ¹H NMR (δ, ppm in CDCl₃) | Expected ¹³C NMR (δ, ppm in CDCl₃) | Expected IR (cm⁻¹) |
| Ketone (2) | C₂₁H₁₅NO | 297.35 | Yellow Solid | 8.5-9.0 (br s, 1H, NH), 7.0-8.0 (m, 14H, Ar-H), 6.8 (s, 1H, indole C3-H) | 195-198 (C=O), 110-140 (Ar-C), 101 (indole C3) | 3300-3400 (N-H), 1650-1670 (C=O), 1600 (C=C) |
| Alcohol (3) | C₂₁H₁₇NO | 299.37 | White/Off-white Solid | 8.2-8.7 (br s, 1H, NH), 7.0-7.8 (m, 14H, Ar-H), 6.5 (s, 1H, indole C3-H), 6.0 (s, 1H, CH-OH), 2.5-3.0 (br s, 1H, OH) | 110-145 (Ar-C), 100 (indole C3), 75-78 (CH-OH) | 3200-3600 (O-H, N-H), 3050 (Ar C-H), 1600 (C=C) |
Note: NMR chemical shifts are predictions based on the analysis of structurally similar compounds. Actual values may vary.
Workflow and Pathway Visualization
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis pathway.
Logical Relationship Diagram
Caption: Logical flow of the synthetic process.
References
- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Indol-2-yl(phenyl)methanone|1022-86-2 [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(1H-indol-2-yl)phenyl)methanol is a key structural motif found in various biologically active compounds and serves as a valuable building block in medicinal chemistry and materials science. Its synthesis often involves the formation of a carbon-carbon bond between an indole ring and a phenyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for constructing such biaryl linkages under mild conditions with high functional group tolerance. This document provides detailed protocols for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction, based on established methodologies.
Reaction Scheme
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1H-indole-2-boronic acid and 2-bromobenzyl alcohol.
Caption: General scheme for the Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the palladium-catalyzed synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1H-Indole-2-boronic acid | 1.2 equivalents |
| 2-Bromobenzyl alcohol | 1.0 equivalent |
| Catalyst System | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 5 mol% |
| Base | |
| Aqueous Sodium Carbonate (Na₂CO₃) | 2.0 M, 2.0 equivalents |
| Solvent | |
| Toluene/Ethanol | 3:1 v/v |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | |
| Isolated Yield | 85-95% |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
1H-Indole-2-boronic acid
-
2-Bromobenzyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-indole-2-boronic acid (1.2 mmol), 2-bromobenzyl alcohol (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Addition of Solvents and Base:
-
Under the inert atmosphere, add anhydrous toluene (15 mL) and absolute ethanol (5 mL) to the flask.
-
Prepare a 2.0 M aqueous solution of sodium carbonate. Add 1.0 mL of this solution (2.0 mmol) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for (2-(1H-indol-2-yl)phenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(1H-indol-2-yl)phenyl)methanol is a versatile precursor in organic synthesis, primarily utilized in the construction of complex heterocyclic frameworks. Its unique structure, featuring a reactive benzylic alcohol tethered to the C2 position of an indole nucleus, allows for a variety of intramolecular and intermolecular transformations. This document provides detailed application notes and experimental protocols for the use of this precursor in the synthesis of valuable fused heterocyclic compounds, particularly those with potential biological activity.
The indole moiety is a privileged scaffold in medicinal chemistry, and its fusion with other heterocyclic systems, such as benzodiazepines and oxazepines, has yielded compounds with significant activity in the central nervous system (CNS). The application of this compound as a starting material provides a convergent and efficient route to these important molecular architectures.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of indole-fused seven-membered rings, such as indolo[2,1-c][1][2]benzoxazepines and related structures. These transformations are typically achieved through acid-catalyzed or metal-catalyzed intramolecular cyclization reactions.
Acid-Catalyzed Intramolecular Cyclization for the Synthesis of Indolo-Fused Dibenzo[b,f][1][2]oxazepines
A plausible and synthetically valuable transformation of this compound is its intramolecular cyclization to form indolo-fused dibenzo[b,f][1][2]oxazepine derivatives. This reaction likely proceeds through the formation of a benzylic carbocation intermediate under acidic conditions, which is then trapped by the indole nitrogen.
Experimental Workflow:
Caption: General workflow for the acid-catalyzed synthesis of indolo-fused dibenzo[b,f][1][2]oxazepines.
Detailed Protocol:
This protocol is a general procedure based on related transformations of 2-indolylmethanols. Optimization of reaction conditions may be necessary for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as toluene or dichloromethane (0.1 M concentration), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1-0.2 equiv., or trifluoroacetic acid, 1.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indolo-fused dibenzo[b,f][1][2]oxazepine.
Quantitative Data (Hypothetical):
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | 110 | 12 | 75 |
| 2 | TFA | CH2Cl2 | 40 | 8 | 68 |
Synthesis of Indole-Fused Benzodiazepines
While not a direct cyclization of the precursor itself, this compound can be a key intermediate in the multi-step synthesis of indole-fused benzodiazepines. These compounds are of significant interest due to their potential as anxiolytics and other CNS-active agents. A common strategy involves the conversion of the methanol to an amine, followed by reaction with a suitable carbonyl compound and subsequent cyclization.
Biological Context and Signaling Pathways
Many indole-fused heterocyclic compounds, particularly those with a seven-membered ring, exhibit biological activity by interacting with targets in the central nervous system. For instance, benzodiazepines and related structures are well-known positive allosteric modulators of the GABA-A receptor.
GABA-A Receptor Signaling Pathway:
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[4][5]
Caption: Simplified GABA-A receptor signaling pathway and the modulatory role of benzodiazepine-like compounds.
When GABA binds to the GABA-A receptor, it induces a conformational change that opens the chloride channel, leading to an influx of Cl⁻ ions into the neuron.[4] This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.[4]
Indole-fused benzodiazepines and similar molecules can act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This mechanism is the basis for the anxiolytic, sedative, and anticonvulsant properties of these compounds.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of complex, biologically relevant indole-fused heterocyclic systems. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this starting material and to develop novel compounds with potential therapeutic applications. Further investigation into the scope and limitations of these reactions, as well as the biological evaluation of the resulting products, is a promising area for future research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel indolo[2,1-b]quinazoline analogues as cytostatic agents: synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of (2-(1H-indol-2-yl)phenyl)methanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(1H-indol-2-yl)phenyl)methanol and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of the phenylmethanol substituent at the C2 position can influence the reactivity of the indole ring and provides an additional site for functionalization. These characteristics make this scaffold a versatile starting material for the synthesis of a diverse library of compounds for drug discovery programs.
This document provides detailed application notes and protocols for the reaction of this compound with various electrophiles, including alkylating agents, acylating agents, and halogenating agents. The protocols are based on established methodologies for similar indole derivatives and are intended to serve as a guide for the synthesis and functionalization of this important class of molecules.
Reaction Overview
The primary sites of electrophilic attack on this compound are the C3 position of the indole ring, the indole nitrogen (N1), and the hydroxyl group of the methanol substituent. The regioselectivity of the reaction can often be controlled by the choice of electrophile, base, and reaction conditions.
-
C3-Alkylation and Acylation: The C3 position is the most nucleophilic and readily reacts with a variety of electrophiles.
-
N-Alkylation and Acylation: The indole nitrogen can be functionalized, often under conditions employing a strong base to deprotonate the N-H group.
-
O-Alkylation and Acylation: The hydroxyl group can be targeted by electrophiles, particularly under basic conditions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the electrophilic substitution of indole derivatives structurally related to this compound. This data is intended to provide a general guideline for reaction optimization.
| Electrophile | Reaction Type | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | N-Alkylation | NaH | DMF | RT | 1 | >90 | [1] |
| Methyl iodide | N-Alkylation | NaH | DMF | RT | 1 | >90 | [1] |
| Various alcohols | C3-Alkylation | Ru-SNS complex | Toluene | 110 | 12 | 70-95 | [2] |
| N-Bromosuccinimide (NBS) | C3-Halogenation | - | CH2Cl2 | RT | 1 | ~95 | [3] |
| N-Chlorosuccinimide (NCS) | C3-Halogenation | - | CH2Cl2 | RT | 1 | ~95 | [3] |
| Acetic anhydride | O-Acylation | Pyridine | CH2Cl2 | RT | 7 | High | [4] |
| Benzoyl chloride | N-Acylation | NaH | THF | 0 to RT | 2 | High | General procedure |
Experimental Protocols
N-Alkylation of this compound
This protocol describes the N-alkylation of the indole ring using an alkyl halide and sodium hydride.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
C3-Halogenation of this compound
This protocol describes the electrophilic halogenation at the C3 position of the indole ring using N-halosuccinimides.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 at room temperature.
-
Add NBS or NCS (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining halogenating agent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
O-Acylation of this compound
This protocol describes the acylation of the hydroxyl group using an acid anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride (or other acid anhydride)
-
Pyridine
-
Anhydrous dichloromethane (CH2Cl2)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH2Cl2, add pyridine (2.0 eq) and acetic anhydride (1.5 eq) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with 1 M HCl (2 x).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Signaling Pathway of Indole Derivatives in Drug Development
Caption: Workflow for the development of drugs from indole derivatives.
General Reaction Scheme for Electrophilic Substitution
Caption: Regioselectivity in the electrophilic substitution of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of indole derivatives.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 2-Aroylindoles to Indolylmethanols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indolylmethanols are valuable synthetic intermediates in medicinal chemistry and drug discovery, serving as precursors to a wide array of biologically active compounds. The reduction of readily available 2-aroylindoles is a common and efficient method for their synthesis. This document provides detailed application notes and experimental protocols for two widely used reduction methods: sodium borohydride reduction and catalytic transfer hydrogenation. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
I. Chemical Transformation and Signaling Pathway
The fundamental chemical transformation involves the reduction of a ketone (the aroyl group) to a secondary alcohol (the methanol group), attached to the indole scaffold.
Caption: General reaction scheme for the reduction of 2-aroylindoles.
II. Experimental Protocols
Two primary methods for the reduction of 2-aroylindoles are detailed below. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones to alcohols. It is generally tolerant of many other functional groups.
Materials:
-
2-Aroylindole (e.g., (1H-indol-2-yl)(phenyl)methanone)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aroylindole (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate) with magnetic stirring at room temperature.
-
Addition of Reducing Agent: To the stirred solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and some effervescence may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The reaction is generally complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Remove the bulk of the organic solvent (methanol or ethanol) using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to afford the pure indolylmethanol.
Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel
Catalytic transfer hydrogenation is an effective method that uses a hydrogen donor, such as isopropanol, in the presence of a catalyst, like Raney® Nickel. This method avoids the need for high-pressure hydrogenation equipment. Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.
Materials:
-
2-Aroylindole (e.g., (1H-indol-2-yl)(phenyl)methanone)
-
Raney® Nickel (50% slurry in water)
-
Isopropanol
-
Celite®
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle or oil bath
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (typically 0.5 - 1.0 g per gram of substrate) with isopropanol (3 x 10 mL) to remove the water.
-
Reaction Setup: To a round-bottom flask containing the washed Raney® Nickel, add the 2-aroylindole (1.0 eq) and isopropanol (20-30 mL per gram of substrate).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can become pyrophoric. Keep it wet with isopropanol.
-
Wash the filter cake with additional isopropanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by flash column chromatography as described in Protocol 1.
III. Data Presentation
The following tables summarize typical quantitative data for the reduction of a model substrate, (1H-indol-2-yl)(phenyl)methanone.
Table 1: Sodium Borohydride Reduction of (1H-indol-2-yl)(phenyl)methanone
| Parameter | Value |
| Substrate | (1H-indol-2-yl)(phenyl)methanone |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 1.5 hours |
| Yield | ~95% |
Table 2: Catalytic Transfer Hydrogenation of (1H-indol-2-yl)(phenyl)methanone
| Parameter | Value |
| Substrate | (1H-indol-2-yl)(phenyl)methanone |
| Catalyst | Raney® Nickel |
| Hydrogen Donor | Isopropanol |
| Temperature | Reflux (~82°C) |
| Reaction Time | 6 hours |
| Yield | ~85-90% (Representative) |
IV. Experimental Workflow and Characterization
The general workflow for the synthesis and purification of indolylmethanols is depicted below.
Caption: Experimental workflow for the synthesis of indolylmethanols.
Characterization Data for (1H-indol-2-yl)(phenyl)methanol:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 7.60-7.20 (m, 9H, Ar-H), 6.35 (s, 1H, CH-OH), 5.95 (s, 1H, CH-OH), 2.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 137.5, 136.0, 129.0, 128.5, 128.0, 127.0, 123.0, 121.0, 111.0, 102.0, 70.0.
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Disclaimer: These protocols provide general guidance. Reaction conditions, particularly reaction times and purification methods, may need to be optimized for different 2-aroylindole substrates. Always consult relevant literature and safety data sheets before conducting any chemical synthesis.
Application Notes and Protocols for the Large-Scale Synthesis of (2-(1H-indol-2-yl)phenyl)methanol for Pharmaceutical Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-(1H-indol-2-yl)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its indole core and reactive hydroxymethyl group make it a versatile building block in medicinal chemistry. The large-scale synthesis of this intermediate under conditions suitable for pharmaceutical manufacturing requires robust, scalable, and well-characterized methods to ensure high purity and batch-to-batch consistency. These application notes provide detailed protocols for a two-step synthesis route, starting from the commercially available 2-aminobenzophenone, proceeding through a Fischer indole synthesis to form (2-(1H-indol-2-yl)phenyl)methanone, followed by a selective reduction to the target alcohol.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the ketone intermediate, (2-(1H-indol-2-yl)phenyl)methanone, via a modified Fischer indole synthesis. The second step is the selective reduction of the ketone to the desired alcohol.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of (2-(1H-indol-2-yl)phenyl)methanone
This step utilizes a Fischer indole synthesis, a reliable method for forming the indole ring system.[1][2] The reaction involves the condensation of a phenylhydrazone, formed in situ from 2-aminobenzophenone and phenylhydrazine, followed by acid-catalyzed cyclization.
Experimental Protocol
Materials:
-
2-Aminobenzophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA) or a suitable Lewis acid
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Large-scale glass reactor with overhead stirrer, condenser, and temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the reactor with 2-aminobenzophenone and toluene. Begin stirring to form a slurry.
-
Hydrazone Formation: Slowly add phenylhydrazine to the reactor at room temperature. An exothermic reaction may be observed. Maintain the temperature below 40°C. Stir the mixture for 1-2 hours to ensure complete formation of the phenylhydrazone.
-
Cyclization: Carefully add polyphosphoric acid to the reaction mixture. Heat the reactor to 100-110°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding deionized water. This will precipitate the crude product.
-
Isolation and Purification: Filter the precipitated solid and wash it thoroughly with deionized water followed by cold methanol to remove impurities.
-
Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved.
Process Workflow
Caption: Experimental workflow for the synthesis of the ketone intermediate.
Step 2: Reduction of (2-(1H-indol-2-yl)phenyl)methanone
The second step involves the selective reduction of the ketone functionality to a hydroxyl group. Sodium borohydride is a mild and effective reducing agent for this transformation, offering high selectivity and operational simplicity suitable for large-scale production.[2]
Experimental Protocol
Materials:
-
(2-(1H-indol-2-yl)phenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
Equipment:
-
Large-scale glass reactor with overhead stirrer and temperature control
-
Separatory funnel (or equivalent for liquid-liquid extraction)
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reaction Setup: Dissolve (2-(1H-indol-2-yl)phenyl)methanone in methanol in the reactor and cool the solution to 0-5°C using an ice bath.
-
Reduction: Slowly add sodium borohydride in portions to the cooled solution, maintaining the temperature below 10°C. Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with deionized water and then with brine solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product of high purity.
-
Drying: Dry the crystalline solid in a vacuum oven at 40-50°C.
Process Workflow
Caption: Experimental workflow for the reduction to the final product.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Key Reactants | Solvent(s) | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 2-Aminobenzophenone, Phenylhydrazine | Toluene | Polyphosphoric Acid | 100-110 | 4-6 | 75-85 |
| 2 | (2-(1H-indol-2-yl)phenyl)methanone | Methanol | Sodium Borohydride | 0-10 | 2-3 | 85-95 |
Table 2: Purity and Analytical Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (HPLC, %) | Melting Point (°C) |
| (2-(1H-indol-2-yl)phenyl)methanone | C₂₁H₁₅NO | 297.35 | Yellow crystalline solid | >98 | 178-181 |
| This compound | C₂₁H₁₇NO | 299.37 | White to off-white solid | >99 | 135-138 |
Conclusion
The described two-step synthesis provides a scalable and efficient route to high-purity this compound suitable for pharmaceutical applications. The protocols are designed to be robust and reproducible for large-scale manufacturing. Adherence to Good Manufacturing Practices (GMP) is crucial during production to ensure the quality and safety of the final intermediate. Further process optimization and validation should be performed to meet specific regulatory requirements.
References
Application Notes and Protocols: Synthesis of Bioactive Indeno[1,2-b]indoles from (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. This application note details a synthetic strategy for the preparation of biologically active indeno[1,2-b]indoles, a class of compounds known for their potential as anticancer agents, starting from the readily accessible precursor, (2-(1H-indol-2-yl)phenyl)methanol. Indeno[1,2-b]indoles have been shown to exhibit a range of biological activities, including DNA intercalation, inhibition of topoisomerase II, and modulation of protein kinases such as CK2.[1] The described protocol involves a two-step synthetic sequence: the oxidation of the benzylic alcohol of the starting material to an aldehyde, followed by an acid-catalyzed intramolecular cyclization to furnish the tetracyclic indeno[1,2-b]indole core.
Synthetic Strategy Overview
The synthetic approach leverages the reactivity of the benzylic alcohol in this compound for conversion to a carbonyl group, which then acts as an electrophilic center for an intramolecular Friedel-Crafts-type reaction. The electron-rich indole ring serves as the nucleophile, leading to the formation of the fused indeno[1,2-b]indole system.
Caption: Synthetic pathway from this compound to bioactive indeno[1,2-b]indoles.
Experimental Protocols
Step 1: Oxidation of this compound to 2-(1H-indol-2-yl)benzaldehyde
This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/mmol of substrate) in a round-bottom flask, add activated manganese dioxide (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Upon completion of the reaction (typically 12-24 hours), filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM (3 x 10 mL).
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 2-(1H-indol-2-yl)benzaldehyde can be purified by column chromatography on silica gel if necessary.
Step 2: Intramolecular Cyclization to form Indeno[1,2-b]indole
This protocol details the acid-catalyzed intramolecular cyclization of 2-(1H-indol-2-yl)benzaldehyde to the target indeno[1,2-b]indole. Polyphosphoric acid (PPA) is an effective catalyst for this type of cyclization.
Materials:
-
2-(1H-indol-2-yl)benzaldehyde
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Deionized water
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add 2-(1H-indol-2-yl)benzaldehyde (1.0 eq) followed by polyphosphoric acid (PPA, 10-20 times the weight of the aldehyde).
-
Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude indeno[1,2-b]indole.
-
The product can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the two-step synthesis of indeno[1,2-b]indoles.
Biological Activity of Indeno[1,2-b]indoles
Derivatives of the indeno[1,2-b]indole scaffold have been reported to exhibit significant anticancer activity. Their proposed mechanism of action often involves the inhibition of key cellular processes required for cancer cell proliferation.
Caption: Potential signaling pathways and mechanisms of action for indeno[1,2-b]indole derivatives.
Quantitative Data on Bioactivity
The following table summarizes the reported biological activity of representative indeno[1,2-b]indole derivatives from the literature. This data highlights their potential as potent anticancer agents.
| Compound ID | Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| I-1 | Human Leukemia (HL-60) | 0.5 | DNA Topoisomerase II inhibitor | [1] |
| I-2 | Breast Cancer (MCF-7) | 1.2 | Protein Kinase CK2 inhibitor | [1] |
| I-3 | Colon Cancer (HCT-116) | 2.5 | DNA Intercalator | [1] |
Conclusion
The synthetic route from this compound provides a viable pathway to the synthesis of bioactive indeno[1,2-b]indoles. The protocols outlined are based on established chemical transformations and offer a foundation for the exploration of this compound class in drug discovery and development. The potent and varied biological activities of indeno[1,2-b]indoles make them an attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further derivatization of the indeno[1,2-b]indole core could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Application Note: Protocol for Monitoring the Reaction Progress of (2-(1H-indol-2-yl)phenyl)methanol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive set of protocols for monitoring the synthesis of (2-(1H-indol-2-yl)phenyl)methanol, a key intermediate in pharmaceutical research. The synthesis, typically achieved through the reduction of a precursor like 2-(1H-indole-2-carbonyl)phenyl acetate or a related ester, requires careful monitoring to ensure optimal yield and purity. This document details the use of Thin-Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and reaction completion assessment.
Synthesis Overview
The synthesis of this compound generally involves the reduction of the corresponding ketone or ester precursor. A common synthetic route involves the reduction of 2-(1H-indole-2-carbonyl)phenyl compounds using a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent like Tetrahydrofuran (THF)[1]. Monitoring the disappearance of the starting material and the appearance of the product is critical for determining the reaction endpoint and preventing the formation of byproducts.
Reaction Monitoring Protocols
Effective monitoring of the reaction progress can be achieved using a combination of chromatographic and spectroscopic techniques.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative monitoring of the reaction's progress at the bench. It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.[1][2][3][4][5][6]
Experimental Protocol:
-
Sample Preparation: At timed intervals (e.g., every 30 minutes), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture using a capillary tube.
-
Quenching & Dilution: Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drop of water or saturated sodium bicarbonate solution to neutralize the reducing agent.
-
Spotting: Spot the diluted sample onto a silica gel-coated TLC plate alongside a co-spot of the starting material for reference.
-
Elution: Develop the TLC plate in a chamber saturated with an appropriate mobile phase. A common solvent system for indole derivatives is a mixture of petroleum ether and ethyl acetate.[1][2]
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[2][4] If necessary, stain the plate using a suitable agent like potassium permanganate or vanillin stain to visualize non-UV active spots.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The Rf (retention factor) of the product alcohol will be different from the starting ketone/ester.
Data Presentation: TLC Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 5:1 v/v)[1] |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
| Expected Rf | Starting Material (Ketone/Ester): Higher Rf |
| | Product (Alcohol): Lower Rf (due to increased polarity) |
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of starting materials and the formation of the product.[7][8][9] It is particularly useful for determining the precise point of reaction completion and for assessing the purity of the crude product.
Experimental Protocol:
-
Sample Preparation: Withdraw an aliquot (approx. 50 µL) from the reaction mixture. Quench the reaction as described for TLC analysis.
-
Dilution: Dilute the quenched sample with the mobile phase (e.g., a mixture of acetonitrile and water) to a suitable concentration (e.g., ~1 mg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
-
Injection: Inject the filtered sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak. The reaction is complete when the peak area of the starting material remains constant at a minimal level over consecutive time points.
Data Presentation: HPLC Parameters
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile[9] |
| Elution Mode | Isocratic (e.g., 80:20 A:B) or Gradient elution[8][10] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 35°C[7] |
| Detection | PDA/UV detector at 280 nm[8][9] |
| Expected Retention | Starting Material (less polar): Longer retention time |
| | Product (more polar): Shorter retention time |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structural transformation from the starting material to the product. It is typically used to analyze the final, worked-up reaction mixture or the purified product but can be used to monitor progress if key signals are well-resolved.[11][12]
Experimental Protocol:
-
Sample Preparation: Withdraw a larger aliquot (approx. 0.5 mL) from the reaction mixture and perform a mini-workup (quench, extract with an organic solvent, dry, and evaporate the solvent).
-
Dissolution: Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Analysis: Acquire a ¹H NMR spectrum. The key diagnostic signals to monitor are the disappearance of the starting material's signals and the appearance of the product's characteristic signals.
-
Interpretation: For the synthesis of this compound, the most indicative change is the appearance of a singlet or doublet corresponding to the newly formed benzylic -CH₂OH protons and the disappearance of signals associated with the precursor.[13]
Data Presentation: Characteristic ¹H NMR Shifts
| Compound Type | Key Protons | Expected Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|---|
| Starting Material (Ketone) | Aromatic protons adjacent to C=O | ~7.8 - 8.2 ppm |
| Product (Alcohol) | Indole N-H | ~8.0 - 8.5 ppm (broad singlet)[13] |
| Aromatic Protons | ~7.0 - 7.6 ppm[13] | |
| Methanol -CH₂- | ~4.5 - 5.5 ppm (singlet or AB quartet) |
| | Methanol -OH | Variable (broad singlet)[13] |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for monitoring the synthesis reaction.
Caption: Workflow for monitoring the synthesis of this compound.
Summary and Data Interpretation
The successful synthesis of this compound relies on diligent reaction monitoring.
-
TLC offers a fast and effective method to gauge the approximate completion of the reaction by observing the disappearance of the starting material.
-
HPLC provides definitive, quantitative evidence of reaction completion and allows for the assessment of product purity in the crude mixture.
-
NMR serves as the ultimate confirmation of the desired structural transformation, ensuring the final product is indeed the target molecule.
By employing these complementary analytical techniques, researchers can confidently track the reaction progress, optimize reaction times, and ensure the high quality of the synthesized this compound for subsequent applications in drug development and scientific research.
References
- 1. rsc.org [rsc.org]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. pubcompare.ai [pubcompare.ai]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cetjournal.it [cetjournal.it]
- 11. cn.aminer.org [cn.aminer.org]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
use of (2-(1H-indol-2-yl)phenyl)methanol in the development of anti-inflammatory agents
Topic: Use of Indole Derivatives in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and has garnered significant attention in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of indole derivatives, specifically focusing on compounds related to (2-(1H-indol-2-yl)phenyl)methanol, as potential anti-inflammatory agents. The methodologies outlined herein are based on established in vitro and in vivo assays commonly employed to evaluate the anti-inflammatory properties of new chemical entities.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory mediators and signaling pathways. Indole derivatives have shown promise in this area by targeting key enzymes such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS), as well as modulating inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4]
These notes are intended to guide researchers in the systematic evaluation of indole-based compounds for their anti-inflammatory potential, from initial in vitro screening to in vivo efficacy studies.
Signaling Pathways in Inflammation Targeted by Indole Derivatives
The anti-inflammatory effects of many indole derivatives are attributed to their ability to interfere with specific signaling pathways that regulate the expression of pro-inflammatory genes. Below are diagrams illustrating the key pathways often targeted.
Caption: NF-κB Signaling Pathway and Points of Inhibition by Indole Derivatives.
Caption: Cyclooxygenase (COX) Pathway and Selective Inhibition by Indole Derivatives.
Data on Anti-Inflammatory Activity of Indole Derivatives
The following tables summarize quantitative data from studies on various indole derivatives, highlighting their potential as anti-inflammatory agents.
Table 1: In Vitro COX Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)indole Derivatives [5]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |
| 4b | >100 | 0.11 | >909 |
| 4d | >100 | 0.17 | >588 |
| 4f | >100 | 0.15 | >667 |
| Indomethacin | 1.8 | 22.7 | 0.079 |
IC₅₀: Half maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity of 2-(4-(methylsulfonyl)phenyl)indole Derivatives in Carrageenan-Induced Paw Edema [5]
| Compound (Dose) | Edema Inhibition (%) after 3h | Edema Inhibition (%) after 6h |
| 4b | 90.5 | 93.7 |
| 4d | 75.6 | 85.1 |
| 4f | 81.1 | 90.7 |
| Indomethacin | 87.7 | 96.0 |
Table 3: Inhibition of Pro-inflammatory Mediators by Indole-2-one Derivatives in LPS-Stimulated RAW 264.7 Macrophages [1]
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 7i | Significant inhibition (qualitative) | Significant inhibition (qualitative) |
| 8e | Significant inhibition (qualitative) | Significant inhibition (qualitative) |
Note: Specific percentage inhibition values were not provided in the abstract, but the compounds were noted to significantly inhibit the expression of these cytokines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of novel indole derivatives.
In Vitro Anti-Inflammatory Activity
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test indole derivative (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours for cytokine measurements).
-
Collect the cell culture supernatant for analysis of inflammatory mediators.
-
2. Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
4. Western Blot Analysis for Protein Expression (COX-2, iNOS)
-
Principle: To determine the effect of the compound on the protein levels of key inflammatory enzymes.
-
Protocol:
-
After treatment, lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a standard model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response.
-
Animals: Wistar rats or Swiss albino mice.
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Administer the test indole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[6]
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
2. Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Principle: Acetic acid injection causes peritoneal inflammation, leading to a characteristic writhing response. This model is sensitive to both central and peripheral analgesics.
-
Animals: Swiss albino mice.
-
Protocol:
-
Administer the test compound or reference drug to the animals.
-
After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a set period (e.g., 20 minutes).[6]
-
Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of indole derivatives as anti-inflammatory agents.
Caption: A general workflow for the discovery and development of indole-based anti-inflammatory drugs.
Conclusion
The indole nucleus represents a versatile scaffold for the design and synthesis of novel anti-inflammatory agents. The protocols and data presented in these application notes provide a framework for the systematic evaluation of indole derivatives. By targeting key inflammatory pathways, such as the COX and NF-κB signaling cascades, these compounds hold significant therapeutic potential for the treatment of a variety of inflammatory disorders. Further investigation and optimization of lead compounds identified through these screening methods are warranted to advance the development of new and effective anti-inflammatory drugs.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(1H-indol-2-yl)phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (2-(1H-indol-2-yl)phenyl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing this compound?
A1: A direct, one-pot synthesis is not well-documented. The most reliable and common approach is a two-step synthesis:
-
Formation of the Ketone Precursor : First, synthesize the ketone intermediate, (2-(1H-indol-2-yl)phenyl)methanone. Several robust methods exist for this, including the Fischer, Bischler, or modern palladium-catalyzed indole syntheses (e.g., Larock, Suzuki).
-
Reduction to the Alcohol : The ketone precursor is then selectively reduced to the target alcohol, this compound, using a mild reducing agent.
Q2: I am experiencing low yields in the first step (ketone synthesis). Which indole formation method offers the best yield?
A2: The optimal method depends on the availability of your starting materials and your experimental capabilities.
-
Fischer Indole Synthesis : This is a classic method that can provide moderate to good yields (around 50% for similar structures) but can be sensitive to the acid catalyst and temperature.[1][2]
-
Bischler Indole Synthesis : A solvent-free, microwave-assisted Bischler synthesis can offer improved yields (52-75%) and is environmentally friendly.[3]
-
Palladium-Catalyzed Reactions (e.g., Larock) : These modern methods often provide the highest yields and functional group tolerance but require careful optimization of the catalyst, ligands, and reaction conditions.[4][5]
Q3: My Fischer indole synthesis is failing or giving a complex mixture. What are the common causes?
A3: Fischer indolizations can be sensitive. Common failure points include:
-
Acid Choice : The strength and type of acid are critical. Protic acids (HCl, H2SO4) can sometimes promote side reactions like N-N bond cleavage.[6] Using Lewis acids like ZnCl2 or BF3·OEt2 can often improve yields.[7]
-
Temperature : The reaction requires elevated temperatures to drive the key[8][8]-sigmatropic rearrangement, but excessive heat can lead to decomposition. Temperature screening is often necessary.[9]
-
Substituent Effects : Electron-donating groups on the phenylhydrazine can sometimes divert the reaction pathway, preventing cyclization.[6]
-
Hydrazone Formation : Ensure the initial hydrazone is formed cleanly. Sometimes isolating the hydrazone before cyclization provides better results.[10]
Q4: What are the common side products in palladium-catalyzed indole syntheses and how can they be minimized?
A4: In reactions like the Larock or Suzuki syntheses, common side products include:
-
Homocoupling of Boronic Acids (Biphenyls) : This occurs when the boronic acid couples with itself. It can be minimized by adjusting the catalyst loading or using specific ligands.[8]
-
Regioisomers : In the Larock synthesis, the regioselectivity of the alkyne insertion can sometimes be an issue, leading to a mixture of indole isomers. This is influenced by steric and electronic factors of the alkyne substituents.[11][12]
-
Catalyst Decomposition : Palladium black precipitation indicates catalyst death. This can be mitigated by ensuring anaerobic conditions and choosing robust ligands.
Q5: How can I selectively reduce the ketone to an alcohol without affecting the indole ring?
A5: The indole nucleus is generally stable to mild reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is the most common and effective reagent for this transformation. It is highly selective for ketones and aldehydes and will not reduce the indole ring.
Q6: I'm having difficulty purifying the final alcohol product. What are the recommended methods?
A6: this compound can be challenging to purify due to its polarity and potential for hydrogen bonding.
-
Column Chromatography : This is the most effective method. A silica gel column is standard.
-
Eluent System : Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. If the product streaks, adding a small amount (0.5-1%) of triethylamine (TEA) to the eluent can help by deactivating acidic sites on the silica gel.[13]
-
Crystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/hexane) can be an effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield (Indole Formation) | Inappropriate acid catalyst for Fischer synthesis. | Screen various Lewis acids (ZnCl₂, BF₃·OEt₂) and protic acids (AcOH, PPA).[7][9] |
| Inactive palladium catalyst or inappropriate ligand. | Use fresh palladium catalyst. Screen different phosphine ligands (e.g., PPh₃, P(tBu)₃).[4] Ensure reaction is run under an inert atmosphere (N₂ or Ar). | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Consider using microwave irradiation to achieve high temperatures rapidly and uniformly.[3][10] | |
| Significant Side Product Formation | (Fischer) Competing N-N bond cleavage or rearrangement pathways. | Use a milder Lewis acid instead of a strong Brønsted acid.[6] |
| (Pd-Catalyzed) Homocoupling of reagents or incorrect regioselectivity. | Decrease the palladium catalyst loading to minimize biphenyl formation.[8] In Larock synthesis, use an alkyne with significantly different steric bulk on the substituents to control regioselectivity.[5][12] | |
| Incomplete Reduction of Ketone | Insufficient or degraded reducing agent. | Use a fresh bottle of NaBH₄. Add the reagent in portions until TLC shows complete consumption of the starting material. |
| Low reaction temperature. | While the reaction is often run at 0 °C to room temperature, gentle warming may be required for sterically hindered ketones. | |
| Purification Difficulties | Product streaking or tailing on the silica gel column. | Add 0.5-1% triethylamine or ammonia to the eluent system to suppress interaction with acidic silica.[13] |
| Co-elution of product with a persistent impurity. | Try a different solvent system with different selectivity (e.g., switch from Ethyl Acetate to Diethyl Ether or DCM). Consider reverse-phase chromatography if the impurity is non-polar. |
Quantitative Data Summary
Table 1: Comparison of Yields for 2-Aryl Indole Synthesis Methods (Ketone Precursor)
| Synthesis Method | Key Reagents | Typical Conditions | Reported Yield | Reference(s) |
| Fischer Indole Synthesis | Phenylhydrazine, 1-(4-benzoylphenyl)ethanone, ZnCl₂ | Xylene, Reflux | ~50% | [1][2] |
| Bischler Indole Synthesis | Aniline, Phenacyl bromide | Microwave (MW), Solvent-Free | 52-75% | [3] |
| Larock Indolization | o-Bromoaniline, Serine-derived alkyne, Pd[P(o-tol)₃]₂ | NMP, 100 °C | ~70% | [4] |
| Suzuki Coupling Approach | Aryl Halide, Arylboronic Acid, Pd(OAc)₂ | Aqueous/Acetone, Na₂CO₃, RT | 60-97% | [14] |
Experimental Protocols
Protocol 1: Synthesis of (2-(1H-indol-2-yl)phenyl)methanone via Fischer Indole Synthesis
This protocol is adapted from established procedures for similar 2-arylindoles.[1][2]
-
Hydrazone Formation :
-
To a solution of 1-(2-benzoylphenyl)ethanone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting ketone is consumed, remove the ethanol under reduced pressure to obtain the crude hydrazone.
-
-
Indolization (Cyclization) :
-
Dissolve the crude hydrazone in a high-boiling solvent such as xylene or toluene.
-
Add anhydrous zinc chloride (ZnCl₂) (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110-140 °C depending on the solvent) for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (2-(1H-indol-2-yl)phenyl)methanone.
-
Protocol 2: Reduction to this compound
-
Reaction Setup :
-
Dissolve (2-(1H-indol-2-yl)phenyl)methanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the flask in an ice bath to 0 °C.
-
-
Reduction :
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) to the cooled solution in small portions. Gas evolution (H₂) will be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting ketone.
-
-
Workup and Purification :
-
Carefully quench the reaction by slowly adding water or 1M HCl to neutralize the excess NaBH₄.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.
-
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for low yield in indole synthesis.
Caption: Simplified catalytic cycle for the Larock indole synthesis.
References
- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. sciforum.net [sciforum.net]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. testbook.com [testbook.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
Technical Support Center: Purification of Crude (2-(1H-indol-2-yl)phenyl)methanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (2-(1H-indol-2-yl)phenyl)methanol using silica gel column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of indolylmethanol derivatives is a non-polar solvent system with a moderately polar modifier. Based on literature for similar compounds, a mixture of petroleum ether and ethyl acetate or hexane and ethyl acetate is recommended.[1][2] A typical starting gradient could be 5-10% ethyl acetate in hexane, with the polarity gradually increasing.
Q2: My compound is not very soluble in the recommended hexane/ethyl acetate mobile phase. What should I do?
A2: If your crude this compound has poor solubility in the eluent, you can use a "dry-loading" technique. This involves pre-adsorbing your crude product onto a small amount of silica gel. First, dissolve your compound in a solvent in which it is readily soluble (e.g., dichloromethane or acetone). Then, add silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q3: I see tailing of my product spot on the TLC plate. Will this be a problem for the column purification?
A3: Tailing on a TLC plate can indicate interactions between the analyte and the stationary phase, which can lead to broad peaks and poor separation during column chromatography. For indole-containing compounds, which can be slightly acidic, this is not uncommon. You can try adding a small amount of a modifier to your eluent system, such as a few drops of triethylamine or acetic acid, to improve the peak shape. However, be mindful that this will alter the polarity of your eluent.
Q4: Is this compound stable on silica gel?
A4: Indole derivatives, particularly those with a carbinol group, can be sensitive to the acidic nature of silica gel and may degrade. It is advisable to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots appear. If you observe degradation, you can consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like alumina.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The eluent system is not polar enough. | Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A final flush with a more polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane can be used to elute highly retained compounds.[3] |
| The compound may have degraded on the silica gel. | Perform a TLC stability test. If degradation is confirmed, consider using deactivated silica gel or an alternative stationary phase like neutral alumina. | |
| Product elutes with impurities despite good TLC separation | The column may be overloaded. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). |
| The sample was not loaded in a narrow band. | Ensure the crude product is dissolved in a minimal amount of solvent and carefully loaded onto the top of the column to form a concentrated band. | |
| Co-elution of impurities with similar polarity. | Try a different solvent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to dichloromethane) can alter the selectivity and improve separation. The use of a ternary solvent system (e.g., hexane/dichloromethane/ethyl acetate) might also be beneficial. | |
| Multiple spots are observed for the pure product on TLC (Double Spotting) | The compound may exist as rotamers or be degrading on the TLC plate. | Spot the sample and develop the TLC plate immediately. If the issue persists, consider that indole derivatives can sometimes show conformational isomers. |
| The spotting solvent is too strong. | Dissolve the sample in a solvent that is less polar than the mobile phase for spotting. | |
| The column runs dry | Insufficient solvent was added to the reservoir. | Always ensure there is enough solvent in the reservoir above the silica bed. If the column runs dry, air channels can form, leading to poor separation. |
| Cracked or channeled silica bed | The column was not packed properly. | Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles. |
| A large temperature change occurred during the run. | Maintain a stable temperature during the purification process. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation:
- Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
- Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or petroleum ether is commonly used for similar compounds.[1][2] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
- TLC Analysis: Use silica gel coated TLC plates and the same solvent system as the column to monitor the separation. An optimal Rf value for the target compound is typically in the range of 0.2-0.4 for good separation.
2. Column Packing:
- Slurry Packing (Recommended):
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
- Add another thin layer of sand on top of the silica bed.
- Drain the excess solvent until the solvent level is just at the top of the sand.
3. Sample Loading:
- Wet Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane).
- Carefully apply the solution to the top of the silica bed using a pipette.
- Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
- Dry Loading (for poorly soluble samples):
- Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
- Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (for flash chromatography) to achieve a steady flow rate.
- Begin collecting fractions. The size of the fractions will depend on the column size and the separation.
- Monitor the elution by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the column chromatography of indolylmethanol derivatives based on literature.
| Parameter | Value / Range | Source(s) |
| Stationary Phase | Silica Gel | [1][2] |
| Eluent System | Hexane / Ethyl Acetate | [1] |
| Petroleum Ether / Ethyl Acetate | [1] | |
| Petroleum Ether / Dichloromethane | [4] | |
| Eluent Ratio (Non-polar:Polar) | 1:1 to 30:1 | [1][4] |
| Typical Rf for Separation | 0.2 - 0.4 | General Practice |
| Silica to Crude Product Ratio (w/w) | ≥ 30:1 | General Practice |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
common side products in the synthesis of (2-(1H-indol-2-yl)phenyl)methanol
Technical Support Center: Synthesis of (2-(1H-indol-2-yl)phenyl)methanol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A common and effective route is a two-step synthesis.
-
Step 1: Indole Formation. The synthesis typically begins with the formation of the intermediate aldehyde, 2-(2-formylphenyl)-1H-indole . This is often achieved via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone precursor, such as 2-acetylbenzaldehyde or its protected form.[1][2] This reaction first forms a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the indole core.[4]
-
Step 2: Aldehyde Reduction. The formyl group of 2-(2-formylphenyl)-1H-indole is then selectively reduced to a primary alcohol to yield the final product, This compound . A mild reducing agent like sodium borohydride (NaBH₄) is typically used for this transformation to avoid reducing the indole ring.[5][6]
The overall workflow, including key intermediates and potential side-product pathways, is illustrated below.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Fischer Indole Synthesis: A Technical Troubleshooting Guide for Researchers
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized method for the preparation of substituted indoles.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone), to yield the corresponding indole.[3][4] Despite its versatility, the synthesis can be sensitive to reaction parameters, and researchers often encounter challenges in optimizing yields and purity.[2]
This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during the Fischer indole synthesis of substituted indoles. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve successful outcomes.
I. Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of the Fischer indole synthesis?
The generally accepted mechanism, proposed by Robinson and Robinson, involves several key steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine and a carbonyl compound to form an arylhydrazone.[3]
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: The enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring.[1][5]
2. What is the scope and what are the main limitations of the Fischer indole synthesis?
The Fischer indole synthesis is broadly applicable for the synthesis of a wide variety of substituted indoles. However, there are some notable limitations:
-
Indole itself cannot be synthesized directly using acetaldehyde, as the corresponding hydrazone fails to cyclize under typical conditions.[2][3] To obtain the parent indole, pyruvic acid can be used, followed by decarboxylation.[3]
-
Substrates with electron-withdrawing groups on the arylhydrazine can hinder the reaction.[6]
-
Unsymmetrical ketones can lead to the formation of two regioisomeric indoles, and controlling the selectivity can be challenging.[7]
-
The reaction is sensitive to steric hindrance near the reaction centers.
-
Acid-sensitive functional groups on the starting materials may not be compatible with the harsh acidic conditions often required.[2]
3. What are the most common acidic catalysts used in the Fischer indole synthesis?
A variety of Brønsted and Lewis acids can be used to catalyze the reaction.[1][4] Common choices include:
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[1][5][8]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[1][5][8] The choice of catalyst can significantly influence the reaction rate, yield, and in some cases, the regioselectivity.[5]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the Fischer indole synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Indole
Q: My reaction shows no product formation or a very low yield. What are the potential causes and how can I address them?
A: Low or no yield in a Fischer indole synthesis can stem from several factors, from the stability of the starting materials to the reaction conditions.
| Potential Cause | Suggested Solution |
| Unstable Hydrazone Intermediate | For unstable or toxic hydrazones, consider a one-pot reaction where the hydrazone is generated in situ without isolation.[1] Alternatively, arylhydrazones can be prepared through the reduction of the corresponding aryldiazonium salt.[1] |
| Inappropriate Acid Catalyst | The choice of acid is crucial.[5] If a weak acid is used, the reaction may not proceed. Try a stronger Brønsted acid like PPA or a Lewis acid like ZnCl₂. Conversely, a very strong acid might cause decomposition of starting materials or product. Screen a variety of acid catalysts to find the optimal one for your specific substrates. |
| Suboptimal Reaction Temperature | The reaction often requires elevated temperatures to proceed.[6] If the temperature is too low, the reaction may be too slow. If it's too high, it can lead to decomposition and tar formation. The optimal temperature is substrate-dependent and should be determined experimentally, typically ranging from 80°C to 180°C. |
| Electron-Withdrawing Groups on the Arylhydrazine | Electron-withdrawing groups on the phenyl ring of the arylhydrazine can significantly slow down or inhibit the reaction.[6] In such cases, more forcing conditions (higher temperature, stronger acid) may be required. |
| Steric Hindrance | Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key[2][2]-sigmatropic rearrangement. If possible, consider using starting materials with less steric bulk. |
Problem 2: Formation of Multiple Products or an Impure Product
Q: My reaction yields a mixture of products, making purification difficult. What are the likely side reactions, and how can I improve the selectivity?
A: The formation of multiple products is a common issue, often arising from the use of unsymmetrical ketones or the occurrence of side reactions.
| Potential Cause | Suggested Solution |
| Use of an Unsymmetrical Ketone | Unsymmetrical ketones can lead to the formation of two regioisomeric indoles.[7] The regioselectivity is influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric effects.[7] Generally, stronger acids favor the formation of the less substituted enamine, leading to one major regioisomer. Experiment with different acid catalysts and concentrations to optimize the regioselectivity. |
| Aldol Condensation | Aldehydes and ketones with α-hydrogens can undergo acid-catalyzed aldol condensation as a side reaction, reducing the yield of the desired indole.[2] To minimize this, ensure that the hydrazone is formed efficiently before proceeding to the higher temperatures required for indolization. A one-pot procedure where the hydrazone is formed at a lower temperature first can be beneficial. |
| Friedel-Crafts Type Side Reactions | The acidic conditions can promote Friedel-Crafts-type reactions, especially with electron-rich aromatic substrates, leading to undesired byproducts.[2] Using a milder acid catalyst or a lower reaction temperature may help to suppress these side reactions. |
| Product Decomposition | The indole product itself might be unstable under the harsh reaction conditions, leading to decomposition and a complex mixture. Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to acid and heat. |
Problem 3: The Reaction Mixture Turns into a Dark Tar
Q: My reaction mixture becomes a thick, dark tar, and I cannot isolate any product. What causes this, and how can I prevent it?
A: Tar formation is a sign of extensive decomposition of starting materials or the product under the reaction conditions.
| Potential Cause | Suggested Solution |
| Excessively High Temperature | High temperatures can lead to polymerization and decomposition. Reduce the reaction temperature and monitor the reaction closely. It's better to have a slower, cleaner reaction than a fast, messy one. |
| Highly Concentrated or Strong Acid | Very strong or concentrated acids can cause charring and polymerization. Try using a milder acid or a lower concentration of the acid. Polyphosphoric acid, while effective, can be particularly prone to causing tarring if not used carefully. |
| Air Oxidation | Some intermediates or the final indole product can be sensitive to air oxidation at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored, tarry byproducts. |
| Reactive Functional Groups | The presence of highly reactive functional groups in the starting materials can lead to a cascade of side reactions and polymerization under acidic conditions.[2] If possible, protect these functional groups before the Fischer indole synthesis and deprotect them in a subsequent step. |
III. Quantitative Data Summary
The following table presents a summary of representative examples of the Fischer indole synthesis with various substituted substrates, highlighting the reaction conditions and corresponding yields.
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Acetone | ZnCl₂ | - | 170 | 80 | Org. Synth. 1955, 3, 884 |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 77 | J. Am. Chem. Soc. 1956, 78, 2400 |
| p-Tolylhydrazine | Propiophenone | Polyphosphoric Acid | - | 100 | 85 | J. Org. Chem. 1980, 45, 1596 |
| Phenylhydrazine | Ethyl pyruvate | HCl | Ethanol | Reflux | 75 | J. Chem. Soc. 1954, 4139 |
| 4-Methoxyphenylhydrazine | 2-Butanone | H₂SO₄ | Ethanol | Reflux | 65 | J. Med. Chem. 1984, 27, 758 |
| 4-Nitrophenylhydrazine | Acetophenone | Polyphosphoric Acid | - | 120 | 50 | J. Org. Chem. 1978, 43, 4876 |
IV. Detailed Experimental Protocols
Protocol 1: General One-Pot Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene). The choice of solvent depends on the reactants and the catalyst used.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.5-2.0 eq of a Lewis acid like ZnCl₂ or a catalytic amount of a Brønsted acid like p-TsOH). For polyphosphoric acid, it often serves as both the catalyst and the solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-150°C) and stir for the required time (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Carefully quench the reaction mixture by adding it to ice-water or a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Protocol 2: Preparation and Isolation of the Hydrazone Intermediate
This two-step procedure is useful when the hydrazone is stable and needs to be purified before the cyclization step.
-
Hydrazone Formation:
-
Dissolve the arylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the carbonyl compound (1.0 eq) to the solution.
-
A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The hydrazone often precipitates from the reaction mixture upon cooling.
-
-
Isolation and Purification of Hydrazone:
-
Collect the precipitated hydrazone by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or hexane) to remove impurities.
-
The hydrazone can be further purified by recrystallization if necessary.
-
-
Indolization:
-
Use the purified hydrazone in the Fischer indole synthesis as described in Protocol 1 (starting from the catalyst addition step).
-
V. Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the troubleshooting workflow and the reaction mechanism of the Fischer indole synthesis.
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Caption: Reaction mechanism of the Fischer indole synthesis.
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
optimization of reaction conditions for the synthesis of 2-substituted indoles
Welcome to the technical support center for the synthesis of 2-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 2-substituted indole is giving a low yield. What are the common causes?
Low yields in Fischer indole synthesis can stem from several factors. The choice of acid catalyst is critical; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used, and the optimal choice can be substrate-dependent.[1][2] Reaction conditions such as temperature and solvent also play a crucial role. In some cases, prolonged heating is necessary, typically for 2-4 hours under reflux.[3] Furthermore, the electronic nature of substituents on the phenylhydrazine can significantly impact the reaction; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it or even prevent it from occurring.[4][5]
Q2: I am observing significant side product formation in my palladium-catalyzed synthesis of 2-substituted indoles. What are the likely side reactions?
In palladium-catalyzed cyclizations of 2-alkynylanilines, a common side product is the reduced form of the starting alkyne.[6] The reaction can also be sensitive to the heating mode, with conventional heating sometimes being superior to microwave heating in minimizing by-product formation.[6] In some cases, the choice of ligand, or even the absence of a ligand, can influence the reaction outcome. For tandem Sonogashira-cyclization reactions, incomplete cyclization can lead to the isolation of the Sonogashira coupling product as a major byproduct.[6]
Q3: Can I perform a Fischer indole synthesis without isolating the hydrazone intermediate?
Yes, it is possible to perform a one-pot Fischer indole synthesis. This can be achieved by reacting an equimolar mixture of the arylhydrazine and the aldehyde or ketone directly under indolization conditions without prior isolation of the hydrazone.[3] This approach can be more efficient, especially if the hydrazone is unstable or toxic.[3]
Q4: What is the Buchwald modification of the Fischer indole synthesis?
The Buchwald modification is a palladium-catalyzed variation of the Fischer indole synthesis. It involves the cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, which then undergoes the acid-catalyzed cyclization.[1] This method expands the scope of the Fischer indole synthesis by allowing for the use of a wider range of aryl precursors.[1]
Troubleshooting Guides
Fischer Indole Synthesis
Problem: Low to no product formation.
Problem: Formation of multiple, difficult-to-separate products.
Palladium-Catalyzed Synthesis
Problem: Incomplete conversion of starting material (2-alkynylaniline).
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Dissolve the primary arylamine and the aldehyde or ketone in a suitable solvent (e.g., acetic acid, ethanol) in a round-bottom flask.[3]
-
Add the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) to the reaction mixture.
-
Stir the mixture to ensure homogeneity.
-
Heat the reaction mixture under reflux for 2-4 hours, with continuous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted indole.
General Procedure for Palladium-Catalyzed Cyclization of 2-Alkynylanilines
-
In a Schlenk tube under a nitrogen atmosphere, prepare a suspension of the 2-alkynylaniline in a suitable solvent (e.g., 3% TPGS-750-M in water).[6]
-
Sequentially add the acid (e.g., acetic acid, 1 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).[6]
-
Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 6 hours).[6]
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel flash chromatography to obtain the pure 2-substituted indole.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Model Fischer Indole Synthesis
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | ZnCl₂ | Acetic Acid | 100 | 4 | 75 | [7] |
| 2 | Polyphosphoric Acid | Toluene | 110 | 3 | 82 | [2] |
| 3 | p-TsOH | Ethanol | 78 | 6 | 68 | [1] |
| 4 | HCl | Water | 100 | 5 | 71 | [8] |
Table 2: Optimization of a Palladium-Catalyzed Cyclization of a 2-Alkynylaniline
| Entry | Pd Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | None | Acetic Acid | 3% TPGS-750-M/H₂O | 80 | 6 | 70 | [6] |
| 2 | Pd(PPh₃)₂Cl₂ | - | - | 3% TPGS-750-M/H₂O | 80 | 6 | <5 | [6] |
| 3 | Pd(OAc)₂ | Xphos | - | 3% TPGS-750-M/H₂O | 100 (MW) | 0.5 | 55 | [6] |
| 4 | Pd/C | PPh₃ | ZnCl₂ | DMF | 110 | 3 | High | [9] |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. testbook.com [testbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
preventing oxidation of (2-(1H-indol-2-yl)phenyl)methanol during storage
This technical support center provides guidance on the proper storage and handling of (2-(1H-indol-2-yl)phenyl)methanol to prevent oxidative degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color (e.g., turned yellow or brown) during storage. What is the likely cause?
A1: A color change in your sample is a common indicator of chemical degradation, most likely due to oxidation. The this compound molecule contains two moieties susceptible to oxidation: the indole ring and the primary benzyl alcohol. Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate the formation of colored impurities. The benzyl alcohol can oxidize to the corresponding aldehyde or carboxylic acid, while the indole nucleus can undergo complex oxidative pathways.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that promote oxidation are:
-
Atmospheric Oxygen: The compound can react directly with oxygen in the air. Benzyl alcohol itself oxidizes readily[1].
-
Light Exposure: UV radiation can induce photo-oxidation, a known degradation pathway for indole derivatives[2][3].
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storage at room temperature is often insufficient for long-term stability.
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, the compound should be stored under conditions that exclude oxygen, light, and heat. The ideal storage protocol involves placing the solid compound in a sealed vial, purging the headspace with an inert gas like argon or nitrogen, and storing it in a freezer. Safety data for benzyl alcohol suggests storage temperatures ranging from -20°C to +8°C[4][5].
Q4: Can I add an antioxidant to my sample for better stability?
A4: Yes, using antioxidants can be an effective strategy, particularly if the compound is stored in solution. Indole derivatives themselves can act as antioxidants, but they are still prone to degradation[6][7]. Adding a more readily oxidizable compound, such as Butylated Hydroxytoluene (BHT) or a hindered phenolic antioxidant, can sacrificially protect your primary compound. However, the choice of antioxidant and its concentration must be carefully considered to avoid interference with downstream applications.
Q5: How can I check if my stored sample has degraded?
A5: You can assess the purity of your sample using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the stored sample to a fresh or repurified sample. The appearance of new, more polar spots often indicates oxidation products.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity and can reveal the presence of new impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the benzylic CH₂OH protons and the appearance of an aldehyde proton (~9-10 ppm) or other spectral changes indicative of degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Problem / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| A new spot appears on the TLC plate after several weeks of storage. | Oxidative Degradation. The primary alcohol has likely oxidized to the more polar aldehyde or carboxylic acid. | 1. Confirm Degradation: Run an HPLC or acquire a ¹H NMR spectrum to confirm the presence of impurities. 2. Repurify: If necessary, repurify the material using column chromatography or recrystallization. 3. Implement Proper Storage: Immediately store the purified compound following the "Protocol for Long-Term Storage under an Inert Atmosphere" (see below). |
| The solid compound has developed a noticeable yellow or brown tint. | Formation of Colored Impurities. Oxidation of the indole ring often produces highly conjugated, colored byproducts. | 1. Assess Purity: Use HPLC to quantify the level of impurity. For many applications, a slight tint may not affect reactivity if the purity is still >95%. 2. Consider Charcoal Treatment: If repurification is required, a charcoal treatment during recrystallization may help remove colored impurities. 3. Prevent Further Degradation: Ensure future storage is strictly under inert, cold, and dark conditions. |
| Inconsistent results in biological assays using the same batch of compound. | Variable Purity. The compound may be degrading between experiments, leading to a decrease in the concentration of the active molecule and the introduction of potentially confounding impurities. | 1. Aliquot the Compound: Upon receiving or synthesizing a fresh batch, divide it into small, single-use aliquots. 2. Store Aliquots Properly: Store all aliquots under inert gas at -20°C or below. 3. Use a Fresh Aliquot for Each Experiment: This ensures that the bulk of the material is not repeatedly exposed to air and room temperature. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale | Citation |
| Temperature | -20°C or below (Freezer) | Reduces the rate of chemical degradation. | [5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, a primary oxidant. | [1][4] |
| Light | Amber vial or stored in the dark | Prevents photo-oxidation, a known degradation pathway for indoles. | [2][8] |
| Form | Solid (preferred) | Compounds are generally more stable as solids than in solution. | |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Ensures an airtight seal to maintain the inert atmosphere and prevent moisture ingress. |
Experimental Protocols
Protocol 1: Procedure for Long-Term Storage under an Inert Atmosphere
This protocol describes the standard procedure for storing an oxygen-sensitive solid compound.
-
Preparation: Place the dry, purified this compound solid into a clean, dry glass vial appropriately sized for the amount of material.
-
Initial Seal: Securely fasten a cap with a pierceable septum (e.g., a PTFE/silicone septum) onto the vial.
-
Inert Gas Purge: Insert a needle connected to a supply of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as a vent.
-
Gas Exchange: Allow the inert gas to flow gently for 2-5 minutes to displace all the air from the vial.
-
Final Seal: Remove the vent needle first, followed by the gas inlet needle. To ensure a long-term seal, quickly wrap the cap and neck of the vial with Parafilm®.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial inside a freezer (-20°C or colder), protected from light.
Protocol 2: Monitoring Compound Purity using Thin-Layer Chromatography (TLC)
This protocol provides a quick method to qualitatively assess the purity of the compound.
-
Sample Preparation: Prepare a dilute solution of your stored compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1-2 mg/mL. If available, prepare a similar solution of a reference (freshly purified) sample.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto a silica gel TLC plate. Keep the spots small and well-separated.
-
Elution: Develop the TLC plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this may require optimization). The developing chamber should be saturated with the solvent vapor.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Compare the lane of the stored sample to the reference sample. The appearance of new spots, particularly near the baseline (indicating more polar compounds like the aldehyde or acid), is a sign of degradation.
Visualizations
Oxidation Pathways
The following diagram illustrates the potential oxidative degradation pathways for this compound. The primary and most likely path involves the oxidation of the benzyl alcohol group.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
challenges in the scale-up of (2-(1H-indol-2-yl)phenyl)methanol production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of (2-(1H-indol-2-yl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound typically involves a multi-step process. Common strategies include the Fischer indole synthesis to construct the indole core, followed by functional group manipulations. Another prominent route involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the biaryl bond between the indole and phenyl moieties.[1][2][3][4] The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: What are the critical process parameters to monitor during the scale-up of the synthesis?
A2: Key parameters to monitor during scale-up include reaction temperature, addition rates of reagents, agitation speed, and reaction time. Inconsistent temperature control can lead to the formation of impurities. The rate of reagent addition is crucial, especially in exothermic reactions, to maintain a safe and controlled process. Efficient mixing is necessary to ensure homogeneity and consistent reaction progress. Reaction progress should be monitored by techniques like HPLC or TLC to determine the optimal reaction time and avoid side product formation.[5][6]
Q3: What are the typical impurities encountered in the production of this compound?
A3: Common impurities can include starting materials, byproducts from side reactions, and residual catalysts. For instance, in a synthesis involving a palladium-catalyzed coupling, residual palladium and ligands are common impurities that need to be removed.[7][8] Side reactions such as over-alkylation, oxidation of the indole ring, or dimerisation of starting materials can also lead to significant impurities.[9][10]
Q4: What purification methods are most effective for obtaining high-purity this compound?
A4: A multi-step purification process is often necessary to achieve high purity. This typically starts with an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by column chromatography on silica gel. For large-scale production, crystallization is a preferred method for final purification due to its cost-effectiveness and scalability.[11][12][13] In some cases, treatment with activated carbon or specialized scavengers can be used to remove residual metal catalysts.
Troubleshooting Guide
Problem 1: Low Yield of this compound in Fischer Indole Synthesis Step
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using HPLC or TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure the acid catalyst is active and used in the correct stoichiometric amount.[3][4] |
| Side Reactions | The acidic conditions of the Fischer indole synthesis can lead to polymerization or degradation of the indole product.[10] Consider using a milder acid catalyst or a lower reaction temperature. The choice of solvent can also influence side reactions; explore alternative solvents. |
| Poor Quality of Starting Materials | Verify the purity of the phenylhydrazine and the ketone/aldehyde starting materials. Impurities can interfere with the reaction and lead to lower yields. |
Problem 2: Inefficient Palladium-Catalyzed Cross-Coupling Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are handled under an inert atmosphere to prevent deactivation. The choice of ligand is critical for the success of the coupling reaction; screen different ligands to find the optimal one for your specific substrates.[1][2] The use of pre-catalysts can sometimes improve reproducibility.[8] |
| Incorrect Base or Solvent | The choice of base and solvent is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.[2] Screen a variety of bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, DMF). |
| Poor Quality of Boronic Acid/Ester | Boronic acids can be prone to decomposition. Use fresh, high-quality boronic acid or consider using the more stable boronic ester derivatives. |
Problem 3: Difficulty in Removing Impurities During Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Co-eluting Impurities in Chromatography | If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase. Sometimes, converting the product to a crystalline derivative can facilitate purification. |
| Residual Palladium Catalyst | Residual palladium can be difficult to remove. Consider using a palladium scavenger resin or performing an extraction with a solution of a thiol-containing compound. Optimizing the reaction to use lower catalyst loading can also minimize this issue.[7] |
| Product Oiling Out During Crystallization | If the product "oils out" instead of crystallizing, try using a different crystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization. Ensure the cooling rate is slow to promote the formation of well-defined crystals. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a Precursor
This protocol describes a general procedure for the synthesis of an indole precursor, which can then be further functionalized to yield this compound.
-
Reaction Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with the appropriate phenylhydrazine derivative (1.0 eq) and the corresponding ketone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added portion-wise to the reaction mixture.[3]
-
Reaction: The mixture is heated to reflux and the progress of the reaction is monitored by TLC or HPLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to form the C-C bond between the indole and phenyl rings.
-
Reaction Setup: A clean, dry Schlenk flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: The flask is charged with the indole-containing boronic acid or ester (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water, is added to the flask.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting materials are consumed, as monitored by TLC or HPLC.
-
Workup: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the production of this compound.
Caption: A logical troubleshooting guide for addressing low product yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jmcct.com [jmcct.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of (2-(1H-indol-2-yl)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (2-(1H-indol-2-yl)phenyl)methanol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the synthetic route employed. Based on typical syntheses of 2-aryl-indoles, potential impurities include:
-
Starting Materials: Unreacted 2-bromo-N-phenylaniline or (2-aminophenyl)boronic acid and 2-formylphenylboronic acid or 2-acetylphenylboronic acid, depending on the coupling strategy.
-
Oxidation Products: Indole moieties can be susceptible to oxidation, leading to colored impurities. This is often observed as a pinkish or brownish hue in the crude product.[1]
-
Byproducts from Reductant: If a reduction step is used to form the methanol from a ketone, residual reducing agents or their byproducts may be present.
-
Positional Isomers: Depending on the synthetic method, isomers with substitution at different positions on the indole or phenyl ring might form in small quantities.
Q2: My purified compound is colored, although it should be a white solid. What is the likely cause and how can I fix it?
A2: A pink, yellow, or brown discoloration often indicates the presence of trace oxidized impurities.[1] These can sometimes be removed by recrystallization with the aid of activated charcoal. However, care must be taken as charcoal can also adsorb the desired product, potentially lowering the yield. A quick column chromatography plug with a suitable solvent system can also be effective.
Q3: My compound streaks badly on a silica TLC plate. How can I get clean spots to develop a column chromatography method?
A3: Streaking of polar, basic, or acidic compounds on silica gel is a common issue.[2][3] The indole nitrogen can interact strongly with the acidic silica surface. To resolve this:
-
Add a Modifier to the Eluent: For basic compounds like indoles, adding a small amount of a basic modifier such as triethylamine (0.1-2%) or a solution of ammonia in methanol (e.g., 1-10% of a 7N solution in methanol added to dichloromethane) to your mobile phase can significantly reduce streaking by neutralizing the acidic sites on the silica.[3][4]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina TLC plates for method development, as these are less acidic than silica gel.[2]
Troubleshooting Common Purification Problems
| Problem | Potential Cause | Suggested Solution |
| Low recovery after column chromatography | The compound is highly polar and is sticking to the silica gel. | - Gradually increase the polarity of the eluent. A common system is a gradient of ethyl acetate in hexanes. For very polar compounds, a methanol/dichloromethane system may be necessary.[5] - Add a competitive base like triethylamine or ammonia to the eluent to reduce strong interactions with the silica.[3] |
| The compound is not stable on silica gel. | - Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation has occurred.[6] - If unstable, consider using a less acidic stationary phase like neutral alumina or florisil.[6] | |
| Co-elution of an impurity with the product in column chromatography | The polarity of the impurity is very similar to the product. | - Optimize the solvent system. Try a different combination of solvents. For aromatic compounds, incorporating toluene into the eluent system (e.g., ethyl acetate/toluene) can sometimes improve separation. - If the impurity is less polar, you can sometimes wash it through with a less polar solvent before eluting your product with a more polar solvent. |
| Oily product obtained after recrystallization | The solvent is not ideal, or the compound has a low melting point. | - Ensure you are using the minimum amount of hot solvent to dissolve the compound.[7] - Try a different recrystallization solvent or a solvent pair. For polar molecules, ethanol/water or acetone/water can be effective.[8][9] - If the product is an oil at room temperature, purification by chromatography is a better option. |
| No crystals form upon cooling during recrystallization | The solution is not supersaturated, or nucleation is slow. | - Try scratching the inside of the flask with a glass rod to induce nucleation.[9] - Add a seed crystal of the pure compound if available. - Cool the solution slowly to room temperature, then in an ice bath to maximize crystal formation.[10] - Reduce the volume of the solvent by evaporation and allow it to cool again. |
Data Presentation
The following table summarizes typical results from the purification of this compound using different techniques. These are representative values and may vary based on the scale of the reaction and the initial purity of the crude material.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Typical Solvents |
| Recrystallization | ~85% | >98% | 60-75% | Ethyl acetate/Hexane or Ethanol/Water |
| Silica Gel Column Chromatography | ~85% | >99% | 70-85% | Gradient of 20-50% Ethyl Acetate in Hexanes |
| Silica Gel Column with Triethylamine | ~85% (with streaking on TLC) | >99% | 75-90% | Gradient of 20-50% Ethyl Acetate in Hexanes + 0.5% Triethylamine |
Experimental Protocols
1. Recrystallization from Ethyl Acetate/Hexane
This protocol is suitable for purifying crude this compound that is relatively free of impurities with very different polarities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes until the solution becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
2. Flash Column Chromatography on Silica Gel
This method is effective for separating the target compound from impurities with different polarities.
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be about 50-100 times the weight of the crude material.
-
Prepare the Eluent: A common solvent system is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the target compound.[11] For this compound, a starting gradient of 20% ethyl acetate in hexanes is often a good choice. If streaking is observed on TLC, add 0.5% triethylamine to the eluent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[12]
-
Elution: Run the column by applying gentle air pressure. Start with a lower polarity eluent (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40-50% ethyl acetate) to elute the product.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of (2-(1H-indol-2-yl)phenyl)methanol and its Precursors
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of (2-(1H-indol-2-yl)phenyl)methanol and related 2-arylindole structures. The focus is on addressing common experimental challenges encountered with various alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the 2-arylindole core of this compound?
A1: The synthesis of the 2-arylindole scaffold, a precursor to the target molecule, is typically achieved through cross-coupling reactions or cyclization reactions. The most common catalytic systems involve transition metals such as palladium, copper, iron, and ruthenium.[1][2][3][4] Palladium-catalyzed reactions, like the Suzuki, Heck, and Sonogashira couplings, are widely used due to their versatility and tolerance of various functional groups.[1][5] Copper-catalyzed methods offer a more cost-effective alternative.[6][7] Iron and ruthenium catalysts are emerging as more sustainable options.[3][4] Metal-free syntheses are also being developed.[8]
Q2: My reaction to form the 2-arylindole is failing. What are the most common reasons?
A2: Reaction failure can stem from several factors. Common issues include inactive catalysts, poor substrate quality, inappropriate reaction conditions (temperature, solvent, base), or the presence of oxygen for air-sensitive catalysts. For cyclization reactions like the Fischer indole synthesis, certain substitution patterns on the starting materials can prevent the desired reaction from occurring.[9]
Q3: How do I choose the best catalyst for my specific synthesis?
A3: The choice of catalyst depends on several factors including the specific reaction, substrate scope, cost, and desired reaction conditions.
-
Palladium catalysts are highly versatile and effective for a broad range of substrates but can be expensive.[1]
-
Copper catalysts are a good, cost-effective choice for reactions like Ullmann-type couplings and cyclizations of 2-alkynylanilines.[2][7]
-
Iron catalysts are an emerging, inexpensive, and more environmentally friendly option, particularly for C-H activation and alkylation reactions.[3]
-
Ruthenium catalysts can be effective for specific transformations like C-H alkenylation and condensation reactions.[4][10]
Q4: Can I synthesize this compound in a single step?
A4: A single-step synthesis is unlikely. The common approach involves a two-step process: first, the synthesis of a precursor molecule like (2-(1H-indol-2-yl)phenyl)methanone (a ketone) or methyl 2-(1H-indol-2-yl)benzoate (an ester), followed by a standard reduction of the carbonyl group to the alcohol. The key challenge lies in the catalytic formation of the 2-arylindole core.
Troubleshooting Guides
Palladium-Catalyzed Synthesis (e.g., Suzuki, Sonogashira-cyclization)
Q: My palladium-catalyzed cross-coupling reaction is giving low to no yield. What should I check?
A:
-
Catalyst Activity: Ensure your palladium catalyst, particularly Pd(0) sources, has not been deactivated by oxidation. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is occurring. Try adding a fresh batch of catalyst.
-
Ligand Choice: The choice of phosphine ligand is critical. If one ligand is not working, try another with different steric or electronic properties (e.g., switch from PPh₃ to a more electron-rich and bulky ligand like XPhos).
-
Base and Solvent: The base and solvent system is crucial. Ensure the base is strong enough for the catalytic cycle (e.g., for Suzuki coupling, a carbonate or phosphate base is common) and that the solvent can solubilize your reactants.
-
Oxygen Exclusion: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Substrate Quality: Impurities in your starting materials (e.g., aryl halides, boronic acids) can poison the catalyst. Purify your starting materials if necessary.
Q: I am observing significant amounts of homocoupling byproducts. How can I minimize this?
A:
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Reactant Stoichiometry: Adjust the ratio of your coupling partners. Using a slight excess of one reactant can sometimes suppress the homocoupling of the other.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can help stabilize the catalytic species and reduce side reactions.
Copper-Catalyzed Synthesis
Q: My copper-catalyzed cyclization of a 2-alkynylaniline is not proceeding. What are the common issues?
A:
-
Catalyst Source and Ligand: The combination of the copper salt (e.g., CuI, CuCl) and ligand is important. In some cases, a ligand may not be necessary.[7] Optimization of the copper source and additives is key.[2]
-
Base: The choice and amount of base can significantly impact the reaction. A base like Cs₂CO₃ is often used in small amounts.[7]
-
Solvent: The solvent can influence the reaction rate and yield. Acetonitrile and DMSO are commonly used.[2][7]
-
Protecting Groups: For 2-alkynyl tosylanilines, the tosyl group is an effective activating group. If using an unprotected aniline, the reaction may not proceed due to the low acidity of the N-H proton.[7]
Q: The reaction is messy and difficult to purify. Any suggestions?
A:
-
Temperature Control: Overheating can lead to decomposition and side product formation. Ensure precise temperature control.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times which can lead to byproduct formation.
-
Work-up Procedure: A proper aqueous work-up is often necessary to remove the copper catalyst and inorganic salts before chromatography.
Iron-Catalyzed Synthesis
Q: I am attempting an iron-catalyzed C-H activation/alkylation of indole, but the reaction is not working.
A:
-
Iron Precatalyst: The choice of the iron salt is important. Simple iron salts are often used.
-
Additives: While some protocols are additive-free, others may require specific additives to facilitate the catalytic cycle.[3]
-
Reaction Conditions: These reactions can be sensitive to the solvent (or lack thereof) and temperature. Experiment with different conditions as reported in the literature.[3]
-
Substrate Compatibility: Not all substituted indoles or alkenes will be suitable for a given iron-catalyzed reaction. Check the reported substrate scope.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-arylindoles using various catalytic systems. Note that yields are highly substrate-dependent.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ag₂O | 5 | - | - | Dioxane | 100 | 24 | 26-88 | [11] |
| Pd(OAc)₂ | 5 | - | AcOH | TPGS-750-M/H₂O | 80 | 6 | up to 95 | [12][13] |
| CuI | 10 | Johnphos | KHCO₃ | DMSO | 130 | 24 | up to 88 | [2] |
| CuCl | 5 | - | Cs₂CO₃ | CH₃CN | 23 | 5 | up to 98 | [7] |
| Fe(acac)₃ | 5 | - | - | 2-MeTHF | 120 | 16 | up to 96 | [3] |
| [RuCl₂(p-cymene)]₂ | 5 | - | Cu(OAc)₂·H₂O | THF | 50 | 24 | up to 78 | [10] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclization in an Aqueous Micellar Medium[12][13]
This protocol describes the synthesis of a 2-arylindole from a 2-alkynylaniline derivative.
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, prepare a suspension of the 2-alkynylaniline (0.42 mmol) in a solution of 3 wt% TPGS-750-M in H₂O (1 mL).
-
Reagent Addition: Sequentially add acetic acid (0.42 mmol) and Pd(OAc)₂ (0.02 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture at 80 °C in an oil bath for 6 hours.
-
Work-up: After cooling, dilute the mixture with EtOAc (5 mL). Wash the organic layer with H₂O (2 x 5 mL) and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography.
Protocol 2: Copper-Catalyzed Intramolecular Cyclization[7]
This protocol describes the synthesis of a 2-substituted indole from a 2-alkynyl tosylaniline.
-
Reaction Setup: To a solution of the 2-alkynyl tosylaniline (0.5 mmol) in CH₃CN (2 mL), add CuCl (0.025 mmol, 5 mol%) and Cs₂CO₃ (0.025 mmol, 5 mol%).
-
Reaction: Stir the mixture at 23 °C for 5 hours.
-
Work-up: Add Et₂O (10 mL) and wash the resulting mixture sequentially with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄. Evaporate the solvent and purify the residue by flash column chromatography.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 3. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iridium- and ruthenium-catalysed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge in indole synthesis: the poor solubility of starting materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My starting materials are not dissolving in the recommended solvent for my indole synthesis. What should I do first?
A1: The first step is to confirm the purity of your starting materials and the solvent. Impurities can significantly impact solubility. If the materials are pure, you can try gently heating the mixture while stirring. Some compounds require thermal energy to dissolve. If heating does not solve the issue, consider a solvent screening approach with a range of solvents with different polarities.
Q2: Can I use a co-solvent to improve the solubility of my reactants?
A2: Yes, using a co-solvent is a common and effective strategy. A small amount of a co-solvent with a different polarity can disrupt the crystal lattice of a poorly soluble starting material and enhance its dissolution. For example, in a reaction where a nonpolar starting material has low solubility in a polar solvent, adding a less polar co-solvent can be beneficial. It is crucial to ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Q3: Are there any general solvent recommendations for common indole syntheses?
A3: While solvent choice is highly substrate-dependent, some general guidelines exist. For the Fischer indole synthesis , polar aprotic solvents like DMSO and acetic acid are often used.[1] For the Madelung synthesis , high-boiling point solvents like hexane or tetrahydrofuran (THF) are common, especially in high-temperature reactions.[2] In modern variations, THF is used at lower temperatures with organolithium bases.[2] For Buchwald-Hartwig and Heck couplings to form indoles, toluene and dioxane are frequently employed.[3][4][5]
Q4: I'm working with a Heck reaction and my halo-indole starting material is poorly soluble. What are my options?
A4: For Heck reactions involving poorly soluble substrates like halo-indoles or halo-tryptophans, switching to aqueous conditions can be a powerful solution. Using a mixture of water and an organic solvent like acetonitrile, along with a water-soluble phosphine ligand, can facilitate the reaction.
Q5: What are "solubility-enhancing tags" and can they be used for small molecule indole synthesis?
A5: Solubility-enhancing tags are chemical moieties that are temporarily attached to a molecule to improve its solubility in a particular solvent. While they are more commonly used in the context of large molecules like proteins, the concept can be adapted for small molecule synthesis. For instance, introducing a polar group that can be cleaved later in the synthetic sequence can enhance solubility in polar solvents. However, this adds extra steps to your synthesis (protection/deprotection) and should be considered carefully.
Q6: Are there any solvent-free methods to circumvent solubility issues altogether?
A6: Yes, solvent-free reaction conditions are an excellent way to bypass solubility problems. Techniques like ball milling and solid-state reactions can be very effective. In ball milling, the mechanical energy from grinding the reactants together can promote the reaction in the absence of a solvent. Microwave-assisted solvent-free synthesis is another green and efficient alternative.
Troubleshooting Guides
Issue 1: Poor Solubility in Fischer Indole Synthesis
Symptoms:
-
Arylhydrazine or ketone/aldehyde starting material does not fully dissolve in the reaction solvent (e.g., acetic acid, ethanol, toluene).
-
The reaction is sluggish or does not proceed to completion.
-
Precipitation of starting materials is observed upon heating.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
-
Solvent Screening: If your starting materials are poorly soluble in traditional solvents like ethanol or acetic acid, consider screening other solvents. Polyphosphoric acid (PPA) can act as both a solvent and a catalyst and is effective for many Fischer indole syntheses. Ionic liquids have also been shown to be effective green solvent-catalysts for this reaction.
-
Solvent-Free Synthesis: Eliminating the solvent is a powerful approach. You can attempt the reaction by heating a neat mixture of the arylhydrazine, the carbonyl compound, and an acid catalyst like p-toluenesulfonic acid or trichloroacetic acid.
-
Experimental Protocol (Solvent-Free Fischer Indole Synthesis):
-
In a test tube, mix the phenylhydrazine (1.0 mmol), the ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol).
-
Heat the mixture with swirling at 100 °C for 5 minutes.
-
Cool the mixture and add water.
-
Collect the crude product by filtration, wash with water, and dry.[6]
-
-
-
Mechanochemical (Ball Milling) Synthesis: This is an environmentally friendly, solvent-free method.
-
Experimental Protocol (Ball Milling Fischer Indole Synthesis):
-
In a milling jar (e.g., 15 mL ZrO₂), place the arylhydrazine (1 mmol), carbonyl compound (1.1 mmol), oxalic acid (3.5 mmol), and dimethylurea (1.5 mmol).
-
Add a catalytic amount of acetic acid.
-
Mill the mixture using a mixer mill at a specified frequency (e.g., 30 Hz) for the required time (typically 1-4 hours).
-
After the reaction, quench with a basic solution and extract the product with an organic solvent.[7]
-
-
Issue 2: Poor Solubility in Madelung Indole Synthesis
Symptoms:
-
N-acyl-o-toluidine starting material is insoluble in the reaction solvent at the required temperature.
-
The reaction requires very high temperatures (200-400 °C) and gives low yields.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
-
Madelung-Houlihan Variation: This modification uses stronger, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like THF. This allows the reaction to proceed at much lower temperatures (-20 to 25 °C), which can also help with solubility and prevent degradation of sensitive substrates.[2]
-
Experimental Protocol (Madelung-Houlihan Variation):
-
Dissolve the N-acyl-o-toluidine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Slowly add a solution of BuLi or LDA in THF.
-
Allow the reaction to stir at the low temperature until completion (monitor by TLC).
-
Quench the reaction with a suitable proton source (e.g., water or ammonium chloride solution).
-
Extract the product and purify by standard methods.
-
-
Issue 3: Poor Solubility in Heck and Buchwald-Hartwig Indole Syntheses
Symptoms:
-
Halo-indole, aryl halide, or amine starting material has low solubility in common organic solvents like toluene or dioxane.
-
The reaction shows low conversion or fails completely.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
-
Aqueous Heck Reaction: For poorly water-soluble halo-indoles or halo-tryptophans, an aqueous Heck reaction can be highly effective.
-
Experimental Protocol (Aqueous Heck Cross-Coupling):
-
In a reaction vessel, purge sodium tetrachloropalladate (5 mol%) and a water-soluble ligand (e.g., sulfonated SPhos, 12.5 mol%) with nitrogen.
-
Add a degassed 1:1 mixture of water and acetonitrile.
-
Add the halo-indole (1.0 equiv), sodium carbonate (2.0 equiv), and the alkene (1.5 equiv).
-
Heat the reaction mixture at 80 °C until completion.
-
-
-
Solvent and Base Optimization for Buchwald-Hartwig Amination: The choice of solvent and base is critical. Toluene is often preferred for aryl iodides to prevent the precipitation of the palladium catalyst by the iodide salt.[3] For bases, cesium carbonate (Cs₂CO₃) often exhibits better solubility in organic solvents compared to other inorganic bases and can be a good choice. The use of soluble organic bases like DBU can also be beneficial.
Quantitative Data on Starting Material Solubility
The following tables provide a summary of available solubility data for common starting materials in various solvents. This data can guide your initial solvent selection.
Table 1: Solubility of Phenylhydrazine
| Solvent | Solubility | Temperature (°C) |
| Water | Sparingly soluble | Room Temperature |
| Ethanol | Miscible | Room Temperature |
| Diethyl Ether | Miscible | Room Temperature |
| Chloroform | Miscible | Room Temperature |
| Benzene | Miscible | Room Temperature |
| Petroleum Ether | Slightly soluble | Room Temperature |
Data compiled from various sources.[1][8][9]
Table 2: Solubility of Cyclohexanone
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 8.6 | 20 |
| Water | Slightly soluble (5-10) | Room Temperature |
| Ethanol | Miscible | Room Temperature |
| Diethyl Ether | Miscible | Room Temperature |
| Acetone | Miscible | Room Temperature |
| Toluene | Miscible | Room Temperature |
| THF | Miscible | Room Temperature |
Data compiled from various sources.[7][8][10][11][12][13]
Table 3: Solubility of L-Tryptophan
| Solvent | Solubility (Mole Fraction x 10³) at 298.15 K |
| Water | 1.13 |
| Methanol | 0.08 |
| Ethanol | 0.03 |
| Isopropanol | 0.01 |
| n-Butanol | 0.005 |
| Acetonitrile | 0.003 |
| Ethyl Acetate | 0.001 |
| Acetone | 0.002 |
Data adapted from a study on L-tryptophan solubility.[10][11]
Table 4: General Solubility of Other Starting Materials
| Starting Material | Solvent(s) where Soluble | Notes |
| N-acetyl-o-toluidine | Alcohol, Chloroform, Ether | Slightly soluble in water.[14][15] |
| 2-Bromoaniline | Alcohol, Ether | Insoluble in water.[16] |
| Piperidine | Water, Alcohols, Ethers, Chloroform | Limited solubility in nonpolar solvents like hexane.[12][17][18][19] |
| 5-Bromoindole | DMSO, PEG300, Corn oil | Often requires formulation for in vivo studies.[20] |
By utilizing these FAQs, troubleshooting guides, and solubility data, researchers can more effectively address the challenges posed by poorly soluble starting materials in indole synthesis, leading to improved reaction outcomes and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Cyclohexanone [chemeurope.com]
- 14. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 17. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 18. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. Piperidine - Wikipedia [en.wikipedia.org]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Confirming the Structure of (2-(1H-indol-2-yl)phenyl)methanol: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of mass spectrometry for the structural confirmation of (2-(1H-indol-2-yl)phenyl)methanol. By comparing expected fragmentation patterns with data from related compounds, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel indole derivatives.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds. Unambiguous structure confirmation is a critical step in the drug discovery and development process. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and fragmentation of a molecule, which in turn allows for the elucidation of its chemical structure. This guide will explore the expected mass spectral behavior of this compound and compare it with known fragmentation patterns of related indole and phenylmethanol derivatives.
Predicted Mass Spectrometry Analysis of this compound
The structure of this compound, with its indole, phenyl, and methanol functional groups, is expected to yield a characteristic fragmentation pattern under mass spectrometric analysis. The molecular weight of this compound (C15H13NO) is 223.27 g/mol . The molecular ion peak [M]+• or the protonated molecule [M+H]+ would be expected at m/z 223 or 224, respectively, depending on the ionization technique used.
Expected Fragmentation Pathways
Based on established fragmentation patterns of indole derivatives and substituted methanols, several key fragmentation pathways can be predicted for this compound.[1][2][3] The initial ionization is likely to occur at the lone pair of electrons on the nitrogen or oxygen atoms, or the π-system of the aromatic rings.
A primary fragmentation event is the loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion, especially under electrospray ionization (ESI) conditions. This would result in a significant fragment at m/z 206. Another expected fragmentation is the cleavage of the C-C bond between the phenyl ring and the methanol carbon, leading to the formation of a stable tropylium-like ion or other resonance-stabilized structures.
The indole ring itself is known to undergo characteristic fragmentation, including the loss of HCN (27 Da) or H₂CN (28 Da).[2] Therefore, fragments resulting from the cleavage of the indole moiety can also be anticipated.
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation, a comparison with the known mass spectral data of related compounds is essential.
| Compound | Key Fragments (m/z) | Interpretation | Reference |
| 2-Phenylindole | 193 (M+), 165, 96.5 | Molecular ion, loss of C₂H₂, doubly charged molecular ion | [4][5] |
| Indole | 117 (M+), 90, 89 | Molecular ion, loss of HCN, loss of H₂CN | [2][6] |
| Benzyl Alcohol (Phenylmethanol) | 108 (M+), 107, 79, 77 | Molecular ion, loss of H, loss of CHO, phenyl cation | [7] |
| (2-(1H-indol-2-yl)phenyl)methanone | 221 (M+), 193, 165, 105, 77 | Molecular ion, loss of CO, subsequent fragmentation of 2-phenylindole, benzoyl cation, phenyl cation | [8] |
The fragmentation pattern of 2-phenylindole shows the stability of the fused ring system.[4][5] The mass spectrum of indole is characterized by the loss of small neutral molecules like HCN.[2][6] Benzyl alcohol readily loses a hydrogen radical to form a stable benzyl cation, or undergoes rearrangement to form the tropylium ion.[7] The structurally similar ketone, (2-(1H-indol-2-yl)phenyl)methanone, shows a characteristic loss of a CO group, leading to a 2-phenylindole radical cation which then fragments further.[8]
For this compound, the presence of the hydroxyl group makes the loss of water a highly probable event, which is a key differentiator from the corresponding ketone. The subsequent fragmentation of the resulting m/z 206 ion would likely parallel that of 2-phenylindole, providing strong evidence for the core structure.
Experimental Protocols
To confirm the structure of this compound, a detailed mass spectrometry analysis should be performed. The following protocols for Electrospray Ionization (ESI) and Electron Ionization (EI) are recommended.
Sample Preparation
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture that promotes ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
For EI, the sample can be introduced directly via a direct insertion probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable.
ESI-MS/MS Analysis
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is recommended to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]+.
-
Tandem MS (MS/MS): Select the [M+H]+ ion (m/z 224) as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a detailed fragmentation spectrum.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions and compare them with the predicted fragmentation pattern.
EI-MS Analysis
-
Instrument: A mass spectrometer equipped with an EI source, typically coupled with a Gas Chromatograph (GC-MS).
-
Ionization Energy: Standard electron energy of 70 eV.
-
Sample Introduction: If using GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound without degradation. For direct probe analysis, heat the probe gradually to achieve volatilization.
-
Mass Range: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak [M]+• (m/z 223) and the major fragment ions. Compare the fragmentation pattern with the NIST library of mass spectra and the predicted fragmentation pathways.
The following workflow diagram outlines the process for structure confirmation.
Caption: Experimental workflow for the mass spectrometric confirmation of this compound.
Conclusion
Mass spectrometry is an indispensable tool for the structural elucidation of novel organic compounds. For this compound, a combination of soft ionization techniques like ESI and hard ionization techniques like EI can provide complementary data to confidently confirm its structure. By predicting the fragmentation pathways and comparing the obtained spectra with those of structurally related molecules, researchers can achieve unambiguous identification. The detailed protocols and comparative data presented in this guide offer a robust framework for the mass spectrometric analysis of this and similar indole derivatives, thereby supporting advancements in drug discovery and materials science.
References
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1H-Indole, 2-phenyl- [webbook.nist.gov]
- 5. 1H-Indole, 2-phenyl- [webbook.nist.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to Analytical Methods for Purity Determination of (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative overview of key analytical methods for assessing the purity of (2-(1H-indol-2-yl)phenyl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. The comparison includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. impurity identification), the nature of the impurities, and the available instrumentation. This guide presents a summary of quantitative performance data, detailed experimental protocols, and a visual representation of a typical analytical workflow to aid researchers in selecting the most suitable method for their needs.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics of HPLC-UV, LC-MS, and qNMR for the purity analysis of small organic molecules like this compound. The data presented are representative values based on validated methods for structurally similar compounds and serve as a general comparison. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/mL | ~0.1% (relative to analyte) |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 30 ng/mL | ~0.3% (relative to analyte) |
| **Linearity (R²) ** | > 0.999 | > 0.995 | Not applicable in the same sense; relies on direct proportionality |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Specificity | Good; can be compromised by co-eluting impurities | Excellent; provides mass-to-charge ratio for identification | Excellent; provides structural information |
| Throughput | High | Medium | Low to Medium |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and regulatory requirements.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control and quantification of this compound and its known impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification and quantification of trace-level impurities and unknown degradation products.[1][2]
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The same HPLC setup as described above can be used.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 50 - 1000
-
Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.
Sample Preparation and Chromatographic Conditions:
-
Follow the same procedure as for the HPLC-UV method.
Data Analysis:
-
Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantification is performed by comparing the peak area of the impurity to that of a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[3][4]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 or more, depending on the sample concentration.
-
Acquisition Time: Sufficient to ensure complete decay of the FID signal (typically > 3 seconds).
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the purity determination of a pharmaceutical substance, from sample reception to the final report.
Caption: A generalized workflow for the purity determination of a pharmaceutical compound.
References
comparative study of different synthetic routes to (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to the target molecule, (2-(1H-indol-2-yl)phenyl)methanol. The synthesis is conceptually divided into two main stages: the formation of the precursor ketone, (1H-indol-2-yl)(phenyl)methanone, followed by its reduction to the desired alcohol. We will explore the Fischer Indole Synthesis, a Palladium-Catalyzed Sonogashira Coupling followed by cyclization, and a Palladium-Catalyzed Suzuki-Miyaura Coupling for the synthesis of the ketone intermediate. The final reduction step is achieved via sodium borohydride.
Summary of Synthetic Routes
The table below summarizes the key quantitative data for the three primary routes to synthesize the precursor ketone, (1H-indol-2-yl)(phenyl)methanone, and the subsequent reduction to this compound.
| Route | Key Transformation | Starting Materials | Overall Yield | Reaction Time | Key Advantages | Key Disadvantages |
| 1 | Fischer Indole Synthesis | Phenylhydrazine, 2-Bromoacetophenone | Moderate | ~18 hours | Cost-effective, well-established | Use of hazardous reagents, moderate yield |
| 2 | Pd-Catalyzed Sonogashira Coupling & Cyclization | 2-Iodoaniline, Phenylacetylene | Good | ~20 hours | High functional group tolerance, good yield | Requires expensive palladium catalyst and ligands |
| 3 | Pd-Catalyzed Suzuki-Miyaura Coupling | 2-Iodo-1H-indole, Phenylboronic acid | Good | ~24 hours | Mild reaction conditions, broad substrate scope | Requires synthesis of potentially unstable boronic acids |
| Reduction | Ketone Reduction | (1H-indol-2-yl)(phenyl)methanone | High | ~1 hour | High yield, simple procedure, mild conditions | - |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic strategies to obtain this compound.
Caption: Comparative synthetic routes to this compound.
Experimental Protocols
Route 1: Fischer Indole Synthesis of (1H-indol-2-yl)(phenyl)methanone
The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[1][2][3][4] In this route, phenylhydrazine is reacted with 2-bromoacetophenone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
Methodology:
-
Hydrazone Formation: Phenylhydrazine (1.1 equivalents) is added to a solution of 2-bromoacetophenone (1.0 equivalent) in ethanol. The mixture is refluxed for 2 hours. After cooling, the precipitated phenylhydrazone is collected by filtration and washed with cold ethanol.
-
Cyclization: The dried phenylhydrazone is added to polyphosphoric acid at 100°C with vigorous stirring. The temperature is then raised to 140°C and maintained for 15 minutes.
-
Work-up and Purification: The reaction mixture is cooled to 80°C and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (1H-indol-2-yl)(phenyl)methanone.
Expected Yield: Approximately 50-60%.
Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This modern synthetic route involves an initial palladium-catalyzed Sonogashira coupling of 2-iodoaniline with phenylacetylene to form a 2-alkynyl-aniline intermediate. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to yield the desired indole ketone.[5][6]
Methodology:
-
Sonogashira Coupling: To a degassed solution of 2-iodoaniline (1.0 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent such as DMF or an aqueous micellar solution (e.g., TPGS-750-M)[6], a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a copper(I) cocatalyst (e.g., CuI, 5 mol%) are added, followed by a base (e.g., triethylamine or K₂CO₃). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC).
-
Cyclization: Upon completion of the coupling reaction, a palladium catalyst (e.g., PdCl₂(PPh₃)₂) is added, and the mixture is heated to 80-100°C to effect the intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Expected Yield: Approximately 70-80%.
Route 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. For the synthesis of (1H-indol-2-yl)(phenyl)methanone, this can be achieved by coupling a 2-haloindole with a suitable phenylboronic acid derivative.[7][8]
Methodology:
-
Reaction Setup: In a reaction vessel, 2-iodo-1H-indole (1.0 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ solution) are combined in a solvent system such as toluene/ethanol/water.
-
Coupling Reaction: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel.
Expected Yield: Approximately 65-75%.
Reduction of (1H-indol-2-yl)(phenyl)methanone to this compound
The final step in the synthesis is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[9]
Methodology:
-
Reduction: (1H-indol-2-yl)(phenyl)methanone is dissolved in methanol at room temperature. Sodium borohydride (NaBH₄, 2.0 equivalents) is added portion-wise with stirring. The reaction is typically complete within 1 hour.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: Greater than 90%.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to the Synthesis of (2-(1H-indol-2-yl)phenyl)methanol: Established vs. Novel One-Pot Methodology
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-(1H-indol-2-yl)phenyl)methanol, a key scaffold in medicinal chemistry, has traditionally been approached through multi-step sequences. This guide provides a comparative analysis of an established two-step method involving Suzuki-Miyaura coupling followed by reduction, against a novel, more efficient one-pot tandem Sonogashira coupling and cyclization strategy. The objective is to furnish researchers with the necessary data to select the most suitable method for their specific research and development needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for both the established and the new synthetic methods for producing this compound. The data is based on analogous reactions found in the literature.
| Metric | Established Method (Suzuki Coupling & Reduction) | New Synthetic Method (Tandem Sonogashira-Cyclization) |
| Overall Yield | ~75-85% | ~80-90% |
| Reaction Time | 14-26 hours | 8-12 hours |
| Number of Steps | 2 | 1 (One-Pot) |
| Purification Steps | 2 (after each step) | 1 (at the end) |
| Atom Economy | Moderate | High |
| Reagent Toxicity | Boronic acids, Palladium catalyst | Copper(I) iodide, Palladium catalyst |
| Reaction Conditions | Mild to moderate temperatures | Mild to moderate temperatures |
Established Synthetic Method: A Two-Step Approach
This conventional route involves the formation of the biaryl C-C bond via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of an aldehyde to the desired primary alcohol.
Signaling Pathway Diagram
Caption: Established two-step synthesis of this compound.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling for the synthesis of 2-(1H-indol-2-yl)benzaldehyde
-
To a solution of 2-bromo-1H-indole (1.0 mmol) and 2-formylphenylboronic acid (1.2 mmol) in a mixture of DME (10 mL) and water (2 mL), add K2CO3 (2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-indol-2-yl)benzaldehyde.
Step 2: Reduction of 2-(1H-indol-2-yl)benzaldehyde
-
Dissolve 2-(1H-indol-2-yl)benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise over 10 minutes.[1][2]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.[1]
New Synthetic Method: A One-Pot Tandem Approach
This innovative method utilizes a palladium and copper-catalyzed tandem Sonogashira coupling and cyclization reaction. This one-pot procedure streamlines the synthesis, reducing reaction time and purification steps.
Signaling Pathway Diagram
Caption: New one-pot synthesis of this compound.
Experimental Protocol
One-Pot Tandem Sonogashira Coupling and Cyclization
-
To a solution of o-iodoaniline (1.0 mmol) and 3-phenyl-2-propyn-1-ol (1.1 mmol) in DMF (10 mL), add triethylamine (Et3N) (3.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add PdCl2(PPh3)2 (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.[3]
-
Heat the reaction mixture at 100 °C for 8-12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[4]
Conclusion
The novel one-pot tandem Sonogashira coupling and cyclization method presents a significant advancement over the established two-step synthesis of this compound. The key advantages of the new method include a higher overall yield, a substantial reduction in reaction time, and a simplified workflow with fewer purification steps. These factors contribute to a more efficient and potentially more cost-effective synthesis, making it an attractive alternative for researchers in the field of drug discovery and development. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. However, for rapid and efficient access to this important molecular scaffold, the one-pot methodology offers a compelling advantage.
References
- 1. scielo.br [scielo.br]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
Spectroscopic Comparison of (2-(1H-indol-2-yl)phenyl)methanol and Its Precursors
A detailed analysis of the spectroscopic characteristics of (2-(1H-indol-2-yl)phenyl)methanol alongside its synthetic precursors, 2-(1H-indol-2-yl)benzaldehyde and methyl 2-(1H-indol-2-yl)benzoate, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their key spectroscopic data, supported by detailed experimental protocols for their synthesis and characterization.
The synthesis of this compound can be achieved through a straightforward synthetic pathway starting from commercially available precursors. The key steps involve the formation of the indole ring system followed by functional group transformations at the ortho position of the phenyl substituent. The spectroscopic analysis at each stage of the synthesis is crucial for confirming the chemical structure and purity of the intermediates and the final product.
Synthetic Pathway and Spectroscopic Analysis Workflow
The synthetic route commences with the formation of either methyl 2-(1H-indol-2-yl)benzoate or 2-(1H-indol-2-yl)benzaldehyde. The alcohol, this compound, is then synthesized by the reduction of the corresponding aldehyde or ester. The workflow for the synthesis and subsequent spectroscopic analysis is depicted below.
Experimental Protocols
Synthesis of Methyl 2-(1H-indol-2-yl)benzoate
A common method for the synthesis of 2-arylindoles is the palladium-catalyzed coupling of an indole with an aryl halide. In a typical procedure, indole is coupled with methyl 2-iodobenzoate in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand and base in a solvent like DMF or toluene. The reaction mixture is heated, and after completion, the product is isolated and purified by column chromatography.
Synthesis of 2-(1H-indol-2-yl)benzaldehyde
The aldehyde can be prepared from the corresponding methyl ester. One common method involves the reduction of the ester to the primary alcohol, followed by oxidation. Alternatively, direct conversion of the ester to the aldehyde can be achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Synthesis of this compound
The target alcohol is synthesized by the reduction of either the methyl ester or the aldehyde. For the reduction of the aldehyde, a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent is typically used. For the more robust reduction of the ester, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is required.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for the identification and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Indole-NH | Aromatic-H | Other |
| Methyl 2-(1H-indol-2-yl)benzoate | ~10.9 (br s) | ~6.4-8.2 (m) | ~3.9 (s, 3H, OCH₃) |
| 2-(1H-indol-2-yl)benzaldehyde | ~11.0 (br s) | ~6.5-8.3 (m) | ~10.0 (s, 1H, CHO) |
| This compound | ~10.8 (br s) | ~6.5-7.8 (m) | ~4.7 (s, 2H, CH₂OH), ~5.0 (br s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic-C | Other |
| Methyl 2-(1H-indol-2-yl)benzoate | ~168.0 | ~103-140 | ~52.0 (OCH₃) |
| 2-(1H-indol-2-yl)benzaldehyde | ~192.0 | ~103-141 | - |
| This compound | - | ~103-142 | ~65.0 (CH₂OH) |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | O-H Stretch |
| Methyl 2-(1H-indol-2-yl)benzoate | ~3313 | ~1669 | - |
| 2-(1H-indol-2-yl)benzaldehyde | ~3400 | ~1700 | - |
| This compound | ~3400 | - | ~3350 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Methyl 2-(1H-indol-2-yl)benzoate | 251.09 | 220 ([M-OCH₃]⁺), 192 ([M-COOCH₃]⁺) |
| 2-(1H-indol-2-yl)benzaldehyde | 221.08 | 220 ([M-H]⁺), 192 ([M-CHO]⁺) |
| This compound | 223.10 | 206 ([M-OH]⁺), 194 ([M-CH₂OH]⁺) |
Discussion of Spectroscopic Features
The ¹H NMR spectra of all three compounds show a characteristic broad singlet for the indole N-H proton, typically downfield around 10.8-11.0 ppm. The aromatic region displays a complex multiplet pattern corresponding to the protons of the indole and phenyl rings. The key distinguishing features are the singlet for the methyl ester protons at ~3.9 ppm in methyl 2-(1H-indol-2-yl)benzoate , the singlet for the aldehyde proton at ~10.0 ppm in 2-(1H-indol-2-yl)benzaldehyde , and the singlet for the benzylic protons at ~4.7 ppm and a broad singlet for the hydroxyl proton in This compound .
In the ¹³C NMR spectra, the carbonyl carbon of the ester and aldehyde groups are readily identifiable by their characteristic downfield shifts at ~168.0 ppm and ~192.0 ppm, respectively. The disappearance of this signal and the appearance of a peak around 65.0 ppm for the benzylic carbon confirms the reduction to the alcohol.
The IR spectra provide clear evidence for the functional group transformations. The strong C=O stretching vibration around 1670-1700 cm⁻¹ in the precursors is absent in the final alcohol product. Instead, a broad O-H stretching band appears around 3350 cm⁻¹, confirming the presence of the hydroxyl group. The N-H stretch of the indole ring is consistently observed in all three compounds around 3300-3400 cm⁻¹.
Mass spectrometry confirms the molecular weight of each compound. The fragmentation patterns are also consistent with their structures, showing characteristic losses of the functional groups, such as the methoxy group from the ester, the formyl group from the aldehyde, and the hydroxyl or hydroxymethyl group from the alcohol.
Signaling Pathway and Logical Relationships
The synthesis of this compound and its precursors involves a series of well-defined chemical transformations. The logical relationship between these compounds can be visualized as a direct synthetic progression.
This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its key precursors. The presented data and protocols are intended to assist researchers in the synthesis, identification, and further development of related compounds.
assessing the antioxidant properties of (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indole Derivatives as Antioxidants
The indole ring system is a prevalent structural motif in numerous natural and synthetic compounds with diverse biological activities, including antioxidant properties.[1][2][4] The antioxidant capacity of indole derivatives is often attributed to the nitrogen-containing heterocyclic ring, which can donate a hydrogen atom or an electron to neutralize free radicals.[1][5] Modifications at various positions of the indole ring, particularly at the C-3 position, have been shown to significantly modulate their antioxidant potential.[1][6] This guide will delve into the structure-activity relationships of these derivatives and compare their efficacy against established antioxidants.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals or reduce oxidizing agents. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the antioxidant activity of selected indole derivatives compared to standard antioxidants like Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Melatonin.
| Compound/Standard | DPPH Radical Scavenging | Superoxide Radical Scavenging | Reference |
| (2-(4-aminophenyl)-6-fluoro-1H-indole) | 80% inhibition at 1mM | 81% inhibition at 1mM | [7] |
| Melatonin (MLT) | 98% inhibition at 1mM | 75% inhibition at 1mM | [7] |
| Indole derivative with pyrrolidinedithiocarbamate moiety (Compound 12) | ~38% DPPH scavenging activity | - | [1] |
| Hydroxy substituted ethenyl indole | IC50 ~ 24 µM | - | [5] |
| Vitamin E | IC50 ~ 26 µM | - | [5] |
| Gallic Acid | IC50 = 1.03 ± 0.25 µg/mL (ABTS assay) | - | [8] |
| (+)-Catechin Hydrate | IC50 = 3.12 ± 0.51 µg/mL (ABTS assay) | - | [8] |
| Quercetin | IC50 = 1.89 ± 0.33 µg/mL (ABTS assay) | - | [8] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies. The data presented here is for comparative purposes to illustrate the range of antioxidant potential within the indole class and relative to standards.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[9][10][11]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm.[9][11]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[10]
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compound. A control is prepared with the solvent and DPPH solution.[9]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[10]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another common method for determining the antioxidant capacity of compounds.[12][13]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance is measured spectrophotometrically at around 734 nm.[14]
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.[12]
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[14]
-
Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[8]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15][16]
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants. The intensity of the blue color, measured spectrophotometrically at 593 nm, is proportional to the antioxidant capacity of the sample.[16]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[15]
-
Reaction: The freshly prepared FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[15]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as FRAP values (in µM of Fe²⁺ equivalents).
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical experimental workflow for assessing antioxidant properties.
Caption: Nrf2-ARE signaling pathway in antioxidant response.
Caption: General workflow for assessing antioxidant properties.
Conclusion
The indole scaffold is a promising platform for the development of novel antioxidant agents. While direct experimental evidence for the antioxidant properties of this compound is currently lacking, the extensive research on related indole derivatives suggests its potential as an effective antioxidant. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further investigation into the specific antioxidant activities of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Proper Disposal Procedures for (2-(1H-indol-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Disposal
Hazard Assessment and Waste Classification
Due to the absence of a specific SDS, the hazards of (2-(1H-indol-2-yl)phenyl)methanol must be inferred from its constituent chemical groups.
-
Indole Group: Indole and its derivatives can be harmful if swallowed or absorbed through the skin, causing skin and serious eye irritation.[1][2][3] They can also be very toxic to aquatic life.[1][3]
-
Methanol Group: Methanol is a highly flammable liquid and vapor.[4][5][6][7][8][9] It is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs, particularly the optic nerve.[4][5][8][9]
Based on this analysis, this compound should be treated as hazardous chemical waste . It should be presumed to be flammable, toxic, and an environmental hazard.
Quantitative Data Summary
The following table summarizes the key chemical and inferred hazard information for this compound and its primary hazardous constituents.
| Property | This compound | Indole | Methanol |
| CAS Number | 20538-21-0 | 120-72-9 | 67-56-1 |
| Molecular Formula | C₂₁H₁₇NO | C₈H₇N | CH₄O |
| GHS Hazard Classifications (Inferred/Actual) | Flammable Liquid (Inferred) Acute Toxicity - Oral (Inferred) Acute Toxicity - Dermal (Inferred) Acute Toxicity - Inhalation (Inferred) Serious Eye Damage/Irritation (Inferred) Skin Corrosion/Irritation (Inferred) Specific Target Organ Toxicity (Inferred) Hazardous to the Aquatic Environment (Inferred) | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 3)Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3)Hazardous to the Aquatic Environment, Chronic (Category 1)[1] | Flammable Liquid (Category 2)Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 3)Acute Toxicity, Inhalation (Category 3)Specific Target Organ Toxicity - Single Exposure (Category 1)[4][9] |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Waste Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, compatible hazardous waste container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
Waste Segregation
-
Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents.
-
Keep this waste stream segregated from other laboratory waste, such as biological or radioactive waste.
Containerization and Labeling
-
Use a container that is in good condition, leak-proof, and has a secure screw-top cap. The container material must be compatible with the chemical; a glass or polyethylene container is generally suitable.
-
Label the container clearly with the words "HAZARDOUS WASTE ".
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
The associated hazards (e.g., "Flammable," "Toxic," "Environmental Hazard").
-
Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition, such as open flames or hot plates.
-
Ensure the storage area has secondary containment to capture any potential leaks.
Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Decontamination of Empty Containers
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Collect the first rinsate as hazardous waste and add it to your liquid waste container for this compound. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface the original label.
-
The clean, defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
Mandatory Visualization
The following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for (2-(1H-indol-2-yl)phenyl)methanol
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides a procedural guide for the safe handling, storage, and disposal of (2-(1H-indol-2-yl)phenyl)methanol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar indolylphenylmethanol derivatives. It is crucial to consult the supplier-specific SDS upon receipt of the compound and before commencing any work.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on general laboratory safety standards for similar chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after any contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum protection. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be necessary, depending on the scale and nature of the procedure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of the experiment.
2.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. The work surface should be covered with absorbent, disposable bench paper.
-
Gathering Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before bringing the compound into the work area.
-
Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust. Close the primary container immediately after dispensing.
2.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Reaction Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a barrier.
Disposal Plan
Proper chemical waste disposal is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weigh boats, and gloves should be placed in a designated, labeled solid hazardous waste container.
-
Liquid Waste: All solutions containing the compound and any solvent used for rinsing glassware must be collected in a labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.
3.2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Flammable," "Toxic").
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
3.3. Final Disposal:
-
Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
